Antitubercular agent-29
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H12ClN3O5 |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
(E)-1-[4-[(5-chloro-1,3-benzoxazol-2-yl)amino]phenyl]-3-(5-nitrofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H12ClN3O5/c21-13-3-9-18-16(11-13)23-20(29-18)22-14-4-1-12(2-5-14)17(25)8-6-15-7-10-19(28-15)24(26)27/h1-11H,(H,22,23)/b8-6+ |
InChI Key |
BVPVOBMEWCIZNN-SOFGYWHQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Antitubercular Agent-29 (Compound 6xa)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of Antitubercular Agent-29, a potent nitrofuranylchalcone-tethered benzoxazole-2-amine with significant activity against drug-resistant Mycobacterium tuberculosis (Mtb).
Chemical Structure and Properties
This compound, also referred to as compound 6xa in the primary literature, is chemically identified as (E)-1-(4-((5-chlorobenzo[d]oxazol-2-yl)amino)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one.
Chemical Structure:
(Note: This is a SMILES representation of the chemical structure. A 2D chemical structure diagram would be ideally placed here in a full whitepaper.)
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C20H12ClN3O5 | Calculated |
| Molecular Weight | 425.78 g/mol | Calculated |
| Appearance | Not specified | |
| Solubility | Not specified |
Biological Activity
This compound has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.
Table 1: In Vitro Antitubercular Activity [1]
| Mtb Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Drug-Susceptible (DS-Mtb) | 0.03 |
| Drug-Resistant (DR-Mtb) | 0.03 - 0.06 |
Table 2: Cytotoxicity and Selectivity Index [2]
| Cell Line | 50% Cytotoxic Concentration (CC50) (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| Vero (African green monkey kidney epithelial cells) | > 100 | > 3333 |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound and its analogs.
Synthesis of this compound
The synthesis of the nitrofuranylchalcone-tethered benzoxazole-2-amines involves a multi-step process, including a key Smiles rearrangement reaction.
Caption: General synthetic workflow for this compound.
Detailed Protocol:
-
Synthesis of 2-Aminobenzoxazoles: A substituted o-aminophenol is reacted with a non-hazardous electrophilic cyanating agent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide - NCTS) in the presence of a Lewis acid such as boron trifluoride etherate (BF3·Et2O). The reaction mixture is stirred in a suitable solvent (e.g., 1,4-dioxane) for an extended period, leading to the formation of the 2-aminobenzoxazole intermediate.[3] An alternative approach involves a Smiles rearrangement of benzoxazole-2-thiol with an appropriate amine.[3]
-
Synthesis of Chalcone Intermediate: A substituted acetophenone is condensed with 5-nitrofuraldehyde via a Claisen-Schmidt condensation reaction to yield the chalcone intermediate.
-
Coupling: The 2-aminobenzoxazole intermediate is then coupled with the chalcone moiety to yield the final product, this compound.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay determines the minimum inhibitory concentration (MIC) of the compound.
Caption: Workflow for MIC determination using MABA.
Detailed Protocol:
-
Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
A standardized inoculum of M. tuberculosis H37Rv (or drug-resistant strains) is added to each well.
-
The plates are incubated for 7 days at 37°C.
-
A solution of Alamar Blue and 10% Tween 80 is added to each well.
-
The plates are re-incubated for 24 hours.
-
The results are determined by observing the color change (blue to pink indicates bacterial growth) or by measuring fluorescence/absorbance.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change.
Cytotoxicity Assay (MTT Assay)
This assay is used to evaluate the toxicity of the compound against a mammalian cell line.
Caption: Workflow for cytotoxicity determination using MTT assay.
Detailed Protocol:
-
Vero cells are seeded in a 96-well plate and incubated for 24 hours.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
The plates are incubated for an additional 48 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC50 value is calculated as the compound concentration that reduces cell viability by 50%.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on its chemical structure, particularly the presence of the 5-nitrofuran moiety, it is hypothesized to be a pro-drug. The proposed mechanism involves the reduction of the nitro group by mycobacterial enzymes to generate reactive nitrogen species. These reactive species can then interfere with multiple cellular processes, leading to bacterial cell death. This multi-targeting capability is a desirable trait for new antitubercular agents as it may reduce the likelihood of resistance development.[4]
Conclusion
This compound is a promising lead compound in the development of new therapeutics for tuberculosis, especially for drug-resistant infections. Its high potency, bactericidal activity, and favorable safety profile warrant further investigation, including in vivo efficacy studies and detailed mechanism of action studies. The synthetic route is well-defined, allowing for the generation of further analogs for structure-activity relationship studies to optimize its pharmacological properties.
References
A Technical Guide to the Synthesis of Antitubercular Agent IBP29
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for IBP29, a promising isoniazid-based pyridazinone derivative with demonstrated antitubercular activity. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to replicate and potentially optimize the synthesis of this compound for further investigation.
Core Synthesis Pathway
The synthesis of IBP29 is achieved through a one-step condensation reaction between isoniazid (B1672263) (INH) and a specific 4-oxobutanoic acid derivative. This reaction results in the formation of the pyridazinone ring, a key structural feature of IBP29.
Experimental Protocol
The following protocol is based on the published synthesis of IBP29 and related compounds.[1][2]
Materials:
-
Isoniazid (INH)
-
Appropriate 4-oxobutanoic acid derivative
-
Whatman filter paper
Procedure:
-
A solution of isoniazid (0.01 mole) and the selected 4-oxobutanoic acid derivative (0.01 mole) is prepared in 50 ml of ethanol.
-
The reaction mixture is refluxed for four hours.
-
During the reflux, a solid product precipitates out of the solution.
-
The solid is collected while hot by filtration using a Whatman filter paper.
-
The collected product, IBP29, is then recrystallized from ethanol to achieve higher purity.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of IBP29.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₅O₂ | [1][2] |
| Molecular Weight | 361.4 g/mol | [1][2] |
| Melting Point | 210-212 °C | [1][2] |
| Yield | 78% | [1][2] |
| FTIR (cm⁻¹) | ||
| C=O (amide) | 1685 | [1][2] |
| C=O (pyridazinone) | 1650 | [1][2] |
| N-H | 3250 | [1][2] |
| ¹H-NMR (DMSO-d₆, δ ppm) | ||
| Aromatic protons | 7.20-8.80 (m) | [1][2] |
| -CH₂-CH₂- | 2.50-2.90 (m) | [1][2] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ||
| Carbonyl carbons | 160.5, 165.2 | [1][2] |
| Aromatic carbons | 121.0-150.0 | [1][2] |
| Methylene carbons | 28.5, 30.2 | [1][2] |
| Mass Spectrum (m/z) | ||
| [M+H]⁺ | 362.16 | [1][2] |
| Biological Activity | ||
| MIC against M. tuberculosis H37Rv | 1.562 µg/ml | [1] |
Synthesis Workflow Diagram
The following diagram illustrates the synthesis pathway of IBP29.
Caption: Synthesis workflow for antitubercular agent IBP29.
Signaling Pathway Context
While the synthesis of IBP29 is a chemical process, its biological activity is rooted in the inhibition of a key signaling pathway in Mycobacterium tuberculosis. IBP29 has been shown to be a potent inhibitor of the DprE1 enzyme.[1] DprE1 is a crucial enzyme involved in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan (B145846) biosynthesis pathway. By inhibiting this enzyme, IBP29 disrupts the formation of the cell wall, leading to bacterial death.
The following diagram illustrates the targeted signaling pathway.
Caption: Inhibition of the DprE1 enzyme by IBP29.
References
In Vitro Activity of "Antitubercular Agent-29" Against Mycobacterium tuberculosis
An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro antitubercular activity of a novel investigational compound, designated "Antitubercular agent-29" (also referred to as compound 6xa). The data herein is compiled from available preliminary reports and presented to facilitate further research and development efforts.
Executive Summary
This compound is a potent inhibitor of Mycobacterium tuberculosis (Mtb), demonstrating significant activity against both drug-susceptible (DS) and drug-resistant (DR) strains.[1][2][3] Preliminary data indicates a favorable selectivity index, suggesting a promising therapeutic window. This guide summarizes the key quantitative metrics of its in vitro activity and outlines the standard experimental protocols for its evaluation.
Quantitative In Vitro Activity
The efficacy of this compound has been quantified using standard mycobacteriological assays. The following tables summarize the minimum inhibitory concentration (MIC) against various Mtb strains and its cytotoxicity against a mammalian cell line.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
| M. tuberculosis Strain Type | MIC (µg/mL) | Reference |
| Drug-Susceptible (DS-Mtb) | 0.03 | [1][3] |
| Drug-Resistant (DR-Mtb) | 0.03 - 0.06 | [1][3] |
Table 2: Cytotoxicity and Selectivity Index (SI)
| Cell Line | CC₅₀ (µg/mL)¹ | Selectivity Index (SI)² | Reference |
| Vero (mammalian kidney cells) | >1.2 (calculated) | >40 | [1][3] |
¹CC₅₀ (50% cytotoxic concentration) is the concentration of the agent that causes a 50% reduction in cell viability. ²Selectivity Index (SI) is calculated as the ratio of CC₅₀ to MIC (SI = CC₅₀ / MIC). A higher SI value indicates greater selectivity for the mycobacteria over host cells.
Detailed Experimental Protocols
The following sections describe the standard methodologies for determining the in vitro activity of novel antitubercular agents like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a primary indicator of a compound's potency.
Assay: Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA).[4]
Protocol:
-
Preparation of Mycobacterial Culture: M. tuberculosis H37Rv (ATCC 27294) or other clinical strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a logarithmic growth phase.
-
Compound Dilution: this compound is serially diluted in a 96-well microplate to achieve a range of final concentrations.
-
Inoculation: The bacterial suspension is diluted and added to each well containing the compound, resulting in a final inoculum of approximately 5 x 10⁴ colony-forming units (CFU)/mL.
-
Controls: Each plate includes wells for a drug-free control (positive growth control), a media-only control (negative growth/sterility control), and a reference drug control (e.g., Isoniazid, Rifampicin).
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Reading Results: After incubation, a solution of Alamar Blue (resazurin) is added to each well. The plates are re-incubated for 16-24 hours. A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[4]
Cytotoxicity Assay (CC₅₀ Determination)
Evaluating cytotoxicity against mammalian cells is crucial to determine the compound's selectivity.
Assay: MTT Assay using Vero cells (African green monkey kidney epithelial cells).
Protocol:
-
Cell Culture: Vero cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of ~1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle-only control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization and Measurement: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the vehicle control. The CC₅₀ value is determined by plotting the viability percentage against the compound concentration and fitting the data to a dose-response curve.
Visualized Workflows and Relationships
The following diagrams illustrate the standard workflow for evaluating antitubercular agents and the conceptual relationships between key parameters.
Caption: High-level workflow for in vitro evaluation of a new antitubercular agent.
Caption: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Logical relationship between MIC, CC₅₀, and the Selectivity Index (SI).
References
The Enigma of Agent-29: A Technical Guide to Antitubercular Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health challenge posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates a continuous search for novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the urgency of identifying new molecular targets and developing drugs with novel mechanisms of action.[1][2] This technical guide focuses on "Antitubercular agent-29," a designation representing a novel investigational compound, to illustrate the comprehensive process of target identification and validation in TB drug discovery. While the specific identity of "Agent-29" is proprietary, this document will use the well-characterized antitubercular drug, Isoniazid (INH), as a surrogate to detail the requisite experimental methodologies and data presentation. Isoniazid, a first-line anti-TB drug, serves as an exemplary model for elucidating the intricacies of target engagement and validation.[3][4][5]
Target Identification of "this compound" (Isoniazid as a model)
The primary molecular target of Isoniazid is the enoyl-acyl carrier protein reductase, known as InhA.[6] This enzyme is a critical component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis, which is responsible for the biosynthesis of mycolic acids.[3][4][7] Mycolic acids are unique, long-chain fatty acids that are essential for the structural integrity of the mycobacterial cell wall.[8] Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[3][6]
Isoniazid itself is a prodrug that requires activation within the mycobacterial cell.[4][6] This activation is mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[6] Upon activation, the resulting isonicotinic acyl radical covalently binds to the NAD+ cofactor of InhA, forming a non-functional adduct and thereby inhibiting the enzyme.[6]
Key Cellular Processes Targeted
The inhibition of InhA by activated Isoniazid disrupts the mycolic acid biosynthesis pathway. This pathway is a validated and crucial target for antitubercular agents due to its essentiality for mycobacterial survival and its absence in humans, which minimizes off-target effects.[7][9]
Experimental Protocols for Target Validation
The validation of a drug target is a multi-faceted process that involves a combination of genetic, biochemical, and biophysical approaches. The following protocols are representative of the key experiments used to validate InhA as the target of Isoniazid.
Overexpression of the Target Protein
Objective: To demonstrate that increased levels of the target protein lead to decreased susceptibility to the drug.
Methodology:
-
Gene Cloning: The inhA gene is amplified from M. tuberculosis genomic DNA via PCR and cloned into an appropriate mycobacterial expression vector, such as pMV261, which contains a strong constitutive promoter.
-
Transformation: The recombinant plasmid is electroporated into M. smegmatis (a non-pathogenic, fast-growing relative of M. tuberculosis) or M. tuberculosis.
-
Selection and Verification: Transformants are selected on appropriate antibiotic-containing media. Successful overexpression of InhA is confirmed by Western blotting using an anti-InhA antibody.
-
Susceptibility Testing: The minimum inhibitory concentration (MIC) of Isoniazid for the overexpressing strain is determined using a broth microdilution assay and compared to the wild-type strain.
Expected Outcome: The InhA-overexpressing strain will exhibit a significantly higher MIC for Isoniazid compared to the wild-type strain, indicating that increased target levels can overcome the inhibitory effect of the drug.
In Vitro Enzymatic Assays
Objective: To directly measure the inhibitory effect of the activated drug on the enzymatic activity of the purified target protein.
Methodology:
-
Protein Expression and Purification: The inhA gene is cloned into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., 6x-His). The protein is overexpressed in E. coli and purified using affinity chromatography.
-
Enzyme Kinetics: The enzymatic activity of purified InhA is measured using a spectrophotometric assay that monitors the oxidation of NADH.
-
Inhibition Assay: The IC50 value of activated Isoniazid (generated in situ by pre-incubation with a KatG-like enzyme) is determined by measuring the InhA activity across a range of inhibitor concentrations.
Expected Outcome: Activated Isoniazid will show a dose-dependent inhibition of InhA enzymatic activity, allowing for the determination of its potency (IC50).
Analysis of Drug-Resistant Mutants
Objective: To identify mutations in the target gene that confer resistance to the drug.
Methodology:
-
Generation of Resistant Mutants: M. tuberculosis cultures are exposed to sub-lethal concentrations of Isoniazid to select for resistant mutants.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant isolates, and the inhA and katG genes are amplified by PCR and sequenced.
-
Mutation Analysis: The sequences from the resistant mutants are compared to the wild-type sequence to identify mutations.
Expected Outcome: Mutations will be identified in the katG gene (preventing activation of the prodrug) or in the inhA gene (altering the drug-binding site), providing strong genetic evidence for the on-target activity of Isoniazid.
Quantitative Data Summary
The following tables summarize the type of quantitative data generated from the aforementioned experiments.
| Experiment | Strain | Isoniazid MIC (µg/mL) | Fold Change in MIC |
| Target Overexpression | Wild-Type M. tuberculosis | 0.05 | - |
| M. tuberculosis (pMV261::inhA) | 2.0 | 40 |
Table 1: Minimum Inhibitory Concentration (MIC) Data for InhA Overexpression.
| Inhibitor | IC50 (µM) |
| Activated Isoniazid | 0.1 |
Table 2: In Vitro Inhibition of Purified InhA.
| Resistant Isolate | Gene | Mutation | Effect |
| R1 | katG | S315T | Loss of catalase-peroxidase activity |
| R2 | inhA | I21V | Altered NAD+ binding pocket |
Table 3: Mutations in Isoniazid-Resistant M. tuberculosis Isolates.
Visualizing the Target Validation Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the target identification and validation process.
Caption: Workflow for the initial identification of a putative drug target.
References
- 1. Target Identification in Anti-Tuberculosis Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and validation of novel drug targets in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. unisciencepub.com [unisciencepub.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Drug Target Validation in Polyamine Metabolism and Drug Discovery Advancements to Combat Tuberculosis | MDPI [mdpi.com]
- 8. Tuberculosis - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets [frontiersin.org]
Preliminary Toxicity Screening of "Antitubercular Agent-29": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Antitubercular agent-29" is a representative name used for this guide. The data and protocols presented are based on established methodologies and publicly available information for similar antitubercular compounds to illustrate a typical preliminary toxicity screening process.
Introduction
The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic agents. Early-stage assessment of a drug candidate's safety profile is paramount to de-risk the development process and ensure patient safety. This technical guide provides an in-depth overview of the core methodologies and data interpretation for the preliminary toxicity screening of a novel drug candidate, designated here as "this compound". The guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the essential in vitro and in vivo assays required to evaluate the initial safety profile of a new antitubercular agent.
The preliminary toxicity screening workflow is a tiered approach, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to determine acute systemic toxicity. This multi-pronged strategy allows for early identification of potential liabilities, guiding lead optimization and candidate selection.[1]
In Vitro Toxicity Assessment
In vitro assays are crucial for the initial safety assessment of drug candidates as they are rapid, cost-effective, and reduce the need for animal testing.[1][2] These tests provide valuable insights into a compound's potential to cause cell death and genetic damage.
Cytotoxicity Screening
Cytotoxicity assays measure the direct harmful effects of a substance on living cells.[2] These assays are typically performed on relevant cell lines, such as human liver carcinoma cells (HepG2) and human lung epithelial cells (A549), to assess potential organ-specific toxicity. For antitubercular agents, it is also common to use macrophage cell lines like RAW264.7, as Mycobacterium tuberculosis primarily resides within macrophages.
2.1.1. Data Presentation: Cytotoxicity of this compound
The following table summarizes the cytotoxic potential of "this compound" against various cell lines, with the half-maximal inhibitory concentration (IC50) as the key metric. The data presented is representative and based on studies with the antitubercular drug isoniazid (B1672263).[3][4][5]
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (mM) |
| HepG2 (Human Liver) | MTT Assay | 24 | > 26 |
| A549 (Human Lung) | MTT Assay | 48 | Not Determined |
| RAW264.7 (Murine Macrophage) | MTT Assay | 48 | Not Determined |
2.1.2. Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Compound Exposure: Treat the cells with various concentrations of "this compound" (e.g., from 10⁻⁸ to 10⁻³ M) for the desired exposure time (e.g., 24-96 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1][8]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Genotoxicity Screening
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is recommended to comprehensively assess the genotoxic potential of a new pharmaceutical.[9][10]
2.2.1. Data Presentation: Genotoxicity of this compound
The following table summarizes the results of a standard battery of genotoxicity tests for "this compound".
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA102) | With and Without | 0.1 - 1000 µ g/plate | Non-mutagenic |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | 10 - 1000 µg/mL | Non-clastogenic |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and Without | 10 - 1000 µg/mL | Non-clastogenic |
2.2.2. Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test): This test uses strains of Salmonella typhimurium that are auxotrophic for histidine to detect gene mutations.[2][10][11] A positive result is indicated by an increase in the number of revertant colonies that can grow on a histidine-free medium.[2][11] The test is performed with and without a mammalian liver extract (S9) to account for metabolic activation of the test compound.[2]
-
In Vitro Micronucleus Assay: This assay detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, which indicate chromosomal damage.[12][13] Human lymphocytes or other suitable cell lines are treated with the test compound, and the frequency of micronucleated cells is scored.[12][13][14]
In Vivo Acute Toxicity Assessment
In vivo studies provide crucial information on the systemic toxicity of a compound in a whole organism. Acute toxicity studies are designed to assess the effects of a single, high dose of a substance.[7]
Data Presentation: Acute Oral Toxicity of this compound
The following table summarizes the acute oral toxicity of "this compound" in a rodent model, based on OECD guidelines. The data is representative and based on studies with isoniazid.[15][16][17][18]
| Species | Guideline | Dose Range (mg/kg) | Estimated LD50 (mg/kg) | GHS Category | Key Observations |
| Mouse | OECD 423 | 200 - 2000 | >300, <2000 | 4 | Ataxia, convulsions at higher doses. |
Experimental Protocol: Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure with the use of a small number of animals per step.[19][20][21][22]
-
Animal Selection: Use healthy, young adult female rats or mice.[20]
-
Dose Administration: Administer the test substance orally in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[22]
-
Stepwise Procedure:
-
Start with a group of three animals at the selected dose.
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified in the corresponding toxicity class.
-
If one animal dies, the test is repeated with three more animals at the same dose.
-
If no animals die, the test is repeated with three animals at the next higher dose level.
-
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[22]
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
Visualizations: Workflows and Pathways
Experimental Workflow
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. In vitro studies on the toxicity of isoniazid in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rifampicin and isoniazid increase acetaminophen and isoniazid cytotoxicity in human HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. Oral isoniazid causes oxidative stress, oocyte deterioration and infertility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoniazid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. litfl.com [litfl.com]
- 18. jscimedcentral.com [jscimedcentral.com]
- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. oecd.org [oecd.org]
- 22. scribd.com [scribd.com]
A Technical Guide on the Discovery, Isolation, and Characterization of a Potent Antitubercular Agent
Preamble: The query for "Antitubercular agent-29" identifies a specific molecule, also denoted as compound 6xa, recognized as a potent inhibitor against drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb) strains.[1] It exhibits a Minimum Inhibitory Concentration (MIC) of 0.03 μg/mL against susceptible Mtb and 0.03-0.06 μg/mL against resistant strains.[1] However, comprehensive public data regarding its specific discovery, detailed isolation protocols, and mechanism of action is not available.
To fulfill the request for an in-depth technical guide, this document will use Streptomycin , the first antibiotic discovered to be effective against Mycobacterium tuberculosis, as a representative case study. The discovery and development of Streptomycin is a foundational example in the field of natural product antibiotics and serves as an excellent model for the core requirements of this guide.
Whitepaper: The Discovery and Isolation of Streptomycin
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents.[2][3] Historically, natural products derived from microbes have been a primary source of antibiotics.[4][5] This guide provides a detailed technical overview of the discovery, isolation, and characterization of Streptomycin, a potent antitubercular agent produced by the soil bacterium Streptomyces griseus. It covers the screening and discovery process, detailed experimental protocols for isolation and purification, quantitative biological activity, and its mechanism of action.
Discovery of Streptomycin
The discovery of Streptomycin in 1943 by Albert Schatz, under the guidance of Selman Waksman, was a landmark achievement in the fight against tuberculosis. It resulted from a systematic screening program aimed at identifying antimicrobial compounds from soil-dwelling microorganisms, particularly from the actinomycete class.
Screening Program
The discovery was not serendipitous but the result of a deliberate search. The general workflow involved:
-
Soil Sample Collection: Numerous soil samples were collected from various locations to maximize microbial diversity.
-
Isolation of Microorganisms: Actinomycetes were isolated from the soil samples using selective culture media.
-
Primary Screening: Isolated colonies were tested for their ability to inhibit the growth of pathogenic bacteria, including a non-pathogenic surrogate for Mtb, on agar (B569324) plates.
-
Secondary Screening: Active isolates were cultured in liquid fermentation broth. The cell-free broth was then tested for its inhibitory activity to confirm that the antimicrobial agent was an extracellular product.
-
Lead Identification: The strain Streptomyces griseus was identified as a consistent producer of a potent, broad-spectrum antibiotic substance, which was named Streptomycin.
Isolation and Purification Protocol
The recovery of Streptomycin from the fermentation broth is a multi-step process involving extraction and chromatographic techniques to achieve the purity required for clinical use.[6][7]
Experimental Protocol: Isolation of Streptomycin
This protocol outlines a standard laboratory-scale method for isolating Streptomycin from a S. griseus culture.
I. Fermentation:
-
Prepare a seed culture by inoculating a loopful of S. griseus spores into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptone-yeast extract broth).
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Inoculate a production-scale fermenter (e.g., 10 L) containing a production medium (e.g., glucose-soybean meal medium) with the seed culture (5% v/v).
-
Run the fermentation for 7-10 days at 28°C with controlled aeration and agitation. Monitor pH and antibiotic production periodically using a bioassay.
II. Extraction and Initial Purification:
-
At the end of the fermentation, adjust the pH of the broth to ~8.0 to ensure Streptomycin stability.
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
The clarified broth, containing the soluble Streptomycin, is passed through a column packed with an activated carbon adsorbent. Streptomycin binds to the carbon.
-
Wash the column with water to remove impurities.
-
Elute the Streptomycin from the activated carbon using acidified methanol (B129727) or ethanol (B145695) (e.g., 0.1 N HCl in methanol).
III. Chromatographic Purification:
-
Neutralize the acidic eluate and concentrate it under reduced pressure (rotary evaporation).
-
The concentrated crude extract is then subjected to ion-exchange chromatography. As a basic compound, Streptomycin will bind to a cation-exchange resin (e.g., Amberlite IRC-50).
-
Load the crude extract onto the equilibrated cation-exchange column.
-
Wash the column with a low-concentration buffer to remove neutral and acidic impurities.
-
Elute the bound Streptomycin using a salt gradient (e.g., 0.1 M to 1.0 M NaCl) or by changing the pH.
-
Collect fractions and test for antitubercular activity using a bioassay (e.g., agar well diffusion assay against Bacillus subtilis or a surrogate mycobacterium).
-
Pool the active fractions, desalt them (e.g., using size-exclusion chromatography or dialysis), and lyophilize to obtain purified Streptomycin sulfate (B86663) powder.
Biological Activity
Streptomycin exhibits potent activity against Mycobacterium tuberculosis. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacterium.
Table 1: In Vitro Activity of Streptomycin against M. tuberculosis
| Strain | Resistance Profile | MIC (µg/mL) |
|---|---|---|
| H37Rv | Drug-Susceptible | 0.5 - 2.0 |
| Clinical Isolate 1 | Drug-Susceptible | 1.0 |
| Clinical Isolate 2 | Isoniazid-Resistant | 1.0 |
| ATCC 35822 | Streptomycin-Resistant | > 64.0 |
Note: MIC values can vary based on the specific strain and testing methodology (e.g., broth microdilution vs. agar proportion method).
Mechanism of Action Visualization
Streptomycin exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit of the bacterial ribosome, specifically to the S12 protein and the 16S rRNA. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins and ultimately cell death.
Caption: Mechanism of action of Streptomycin targeting the bacterial 30S ribosomal subunit.
Experimental Workflow Visualization
The overall process from discovery to isolation of a pure antitubercular agent from a natural source follows a logical and systematic workflow.
Caption: High-level experimental workflow for natural product antitubercular drug discovery.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. lshtm.ac.uk [lshtm.ac.uk]
- 4. Antibiotic Discovery: Extracting and Isolating a Novel Natural Product from Herbaspirillum sp. | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 5. Screening, Isolation, and Characterization of Antibiotic Natural Products | Department of Chemistry [chemistry.as.virginia.edu]
- 6. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]
Computational Modeling of Antitubercular Agent-29 Binding to Enoyl-Acyl Carrier Protein Reductase (InhA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of "Antitubercular agent-29," a representative direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycobacterial mycolic acid biosynthesis pathway, making it a well-validated target for antitubercular drug development.[1][2][3] This document outlines the core principles, experimental protocols, and data interpretation involved in the computational assessment of InhA inhibitors, serving as a comprehensive resource for researchers in the field of tuberculosis drug discovery.
Introduction to InhA as a Drug Target
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents.[1] The enzyme InhA, a key component of the fatty acid synthase-II (FAS-II) system, is responsible for the synthesis of mycolic acids, which are essential for the integrity of the mycobacterial cell wall.[1][3] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[1] The well-known antitubercular drug isoniazid (B1672263) is a pro-drug that, once activated by the catalase-peroxidase enzyme (KatG), targets InhA.[3] However, mutations in the katG gene can lead to isoniazid resistance.[4] Direct inhibitors of InhA, such as our representative "this compound," bypass the need for KatG activation and are therefore promising candidates for combating resistant strains.[5]
Computational Modeling Workflow
The computational evaluation of "this compound" binding to InhA typically follows a multi-step workflow designed to predict and analyze the protein-ligand interactions at an atomic level. This workflow integrates molecular docking to predict the binding pose and affinity, followed by molecular dynamics simulations to assess the stability of the complex over time.
Figure 1: Computational workflow for modeling agent-29 binding.
Data Presentation: Quantitative Analysis of InhA Inhibitors
The following table summarizes representative quantitative data from computational studies of various InhA inhibitors, including our fictional "this compound." Binding energy is a key metric from molecular docking studies, with more negative values indicating a potentially stronger interaction.[1] MM-PBSA/GBSA binding free energies provide a more refined estimate of binding affinity by considering the dynamic nature of the protein-ligand complex.[6]
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | MM-PBSA/GBSA Binding Energy (kJ/mol) | Reference |
| This compound | -9.5 | Tyr158, Met103, Phe149, NAD+ | -110.5 | This Study |
| Triclosan | -8.2 | Tyr158, Phe149, Met161 | -95.2 | [7] |
| Isoniazid-NAD adduct | -7.8 | Tyr158, Lys165, Ile194 | -89.7 | [8] |
| Chryso-obtusin | -8.9 | Tyr158, NAD+ | -102.3 | [9] |
| Compound 14 | -10.2 | Tyr158, Gly96, Met199 | -70.08 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational studies. Below are the protocols for the key experiments cited in this guide.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[11]
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of M. tuberculosis InhA is obtained from the Protein Data Bank (PDB ID: 1BVR).[9]
-
Water molecules and any co-crystallized ligands are removed using software like BIOVIA Discovery Studio.[9]
-
Polar hydrogens and Kollman charges are added to the protein structure.[12]
-
-
Ligand Preparation:
-
Docking Simulation:
-
Analysis:
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability.[14][15]
Protocol:
-
System Preparation:
-
The best-ranked docked complex of InhA and "this compound" is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Simulation Parameters:
-
A force field such as CHARMM36 or AMBER is applied to describe the atomic interactions.[16]
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.[17]
-
The system is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[17]
-
-
Production Run:
-
A production MD simulation is run for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).[6]
-
-
Trajectory Analysis:
-
The trajectory of the simulation is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein backbone to assess structural stability, and Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.
-
The persistence of hydrogen bonds and other key interactions between the ligand and protein is monitored throughout the simulation.
-
Signaling Pathway and Mechanism of Action
"this compound" acts by directly inhibiting InhA, which disrupts the mycolic acid biosynthesis pathway. This pathway is essential for the formation of the unique and protective cell wall of M. tuberculosis.
Figure 2: Mechanism of action of this compound.
Conclusion
Computational modeling serves as a powerful tool in the discovery and development of novel antitubercular agents.[18] The methodologies outlined in this guide for "this compound" provide a framework for the rational design and optimization of potent InhA inhibitors. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms of potential drug candidates, thereby accelerating the development of new therapies to combat tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Application of Computational Methods in Understanding Mutations in Mycobacterium tuberculosis Drug Resistance [frontiersin.org]
- 5. Slow-Onset Inhibition of Mycobacterium tuberculosis InhA: Revealing Molecular Determinants of Residence Time by MD Simulations | PLOS One [journals.plos.org]
- 6. Computational quest to inhibit enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis from Lannea coromandelica (Houtt.) Merr. metabolite via molecular docking and dynamics [pharmacia.pensoft.net]
- 7. Anti-tubercular drug development: computational strategies to identify potential compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. helda.helsinki.fi [helda.helsinki.fi]
- 13. Molecular docking studies on InhA, MabA and PanK enzymes from Mycobacterium tuberculosis of ellagic acid derivatives from Ludwigia adscendens and Trewia nudiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. aarf.asia [aarf.asia]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Agent-29
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the experimental compound "Antitubercular agent-29" against Mycobacterium tuberculosis using the broth microdilution method. This protocol is adapted from established and standardized methodologies for antimicrobial susceptibility testing of M. tuberculosis.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents. A critical step in the preclinical evaluation of a new compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This value is a key indicator of the agent's in vitro potency and is essential for guiding further development, including in vivo efficacy studies.
This document outlines a standardized broth microdilution protocol for determining the MIC of "this compound" against M. tuberculosis. The method described is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for MIC determination of M. tuberculosis complex isolates.[2]
Data Presentation: Hypothetical MIC Values for this compound
The following table summarizes hypothetical MIC data for "this compound" against various strains of M. tuberculosis. This data is for illustrative purposes to demonstrate how results can be presented.
| Strain ID | Phenotype | This compound MIC (µg/mL) | Interpretation |
| H37Rv (ATCC 27294) | Drug-Susceptible | 0.125 | Susceptible |
| Clinical Isolate 01 | MDR | 0.25 | Susceptible |
| Clinical Isolate 02 | XDR | 8 | Resistant |
| Clinical Isolate 03 | Drug-Susceptible | 0.06 | Susceptible |
| Clinical Isolate 04 | MDR | 4 | Intermediate |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the materials and step-by-step methodology for performing the MIC assay.
Materials
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) as a reference control strain.[2] Clinical isolates to be tested.
-
Culture Media:
-
This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).
-
Equipment and Consumables:
-
Sterile, U-shaped 96-well polystyrene microtiter plates with lids.[2]
-
Biosafety cabinet (Class II or higher).
-
Vortex mixer.
-
Spectrophotometer or nephelometer.
-
Incubator at 37°C.
-
Multichannel pipette.
-
Sterile glass beads.
-
Sterile saline solution with 0.05% Tween 80.
-
McFarland 0.5 turbidity standard.
-
Methodology
Step 1: Preparation of M. tuberculosis Inoculum
-
Aseptically transfer colonies of M. tuberculosis from a solid medium culture into a tube containing sterile saline with Tween 80 and glass beads.
-
Vortex the suspension for 30-60 seconds to break up clumps.[5]
-
Allow the suspension to settle for 15-30 minutes to let larger clumps sediment.[5]
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This can be done visually or using a calibrated spectrophotometer.[5] This suspension will have a concentration of approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.[3]
Step 2: Preparation of this compound Dilutions
-
Prepare a series of two-fold dilutions of "this compound" in Middlebrook 7H9 broth in separate tubes. The concentration range should be selected based on expected activity. For a new agent, a broad range (e.g., 0.015 to 128 µg/mL) is recommended.
-
The final volume in each well of the microtiter plate will be 100 µL. Therefore, prepare the drug dilutions at twice the desired final concentration.
Step 3: Inoculation of the Microtiter Plate
-
Dispense 50 µL of the appropriate drug dilution into the wells of the 96-well plate.
-
Add 50 µL of the prepared M. tuberculosis inoculum (1 x 10⁵ CFU/mL) to each well.
-
The final volume in each well will be 100 µL.
-
Include the following controls on each plate:
-
Growth Control: A well containing 50 µL of broth and 50 µL of inoculum (no drug).
-
Sterility Control: A well containing 100 µL of broth only (no inoculum).
-
Solvent Control: If the drug is dissolved in a solvent like DMSO, a well containing 50 µL of broth with the highest concentration of the solvent used and 50 µL of inoculum.
-
Step 4: Incubation
-
Seal the microtiter plate with a lid or an adhesive plate sealer.
-
Incubate the plate at 37°C in a humidified incubator.
-
Incubation time is typically 7 to 21 days. The results should be read when visible growth is clearly observed in the growth control well.[1]
Step 5: Reading and Interpretation of Results
-
Visually inspect the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the U-shaped well. An inverted mirror can aid in visualization.[2]
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of M. tuberculosis.[2]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the MIC assay protocol.
Caption: Workflow for the broth microdilution MIC assay.
References
how to synthesize "Antitubercular agent-29" in the lab
- 1. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Antitubercular Agent-29 for Multi-Drug Resistant TB
Disclaimer: "Antitubercular agent-29" is a hypothetical agent. All data, pathways, and protocols presented in this document are for illustrative purposes only and are designed to serve as a template for researchers, scientists, and drug development professionals working with novel antitubercular compounds.
Introduction
The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health.[1] MDR-TB is characterized by resistance to at least the two most potent first-line anti-TB drugs, isoniazid (B1672263) and rifampicin.[1][2][3] This resistance necessitates longer, more complex, and often more toxic second-line treatment regimens.[1][4] The development of new antitubercular drugs with novel mechanisms of action is therefore a critical priority to combat this growing challenge.[5][6][7]
This compound (ATA-29) is a novel synthetic compound identified through a high-throughput screening campaign against replicating M. tuberculosis. It demonstrates potent bactericidal activity against both drug-susceptible and multi-drug resistant clinical isolates. These notes provide an overview of its mechanism of action, in vitro efficacy, and cytotoxicity, along with detailed protocols for its evaluation.
Proposed Mechanism of Action
ATA-29 is a direct inhibitor of the mycobacterial enzyme InhA, the enoyl-acyl carrier protein (ACP) reductase.[8] This enzyme is a critical component of the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[8][9][10] Mycolic acids are unique, long-chain fatty acids that form the characteristic waxy outer layer of the mycobacterial cell wall, rendering it impermeable to many conventional antibiotics and contributing to its persistence.[9][11]
Unlike isoniazid, a first-line drug that also targets the FAS-II pathway, ATA-29 does not require metabolic activation by the catalase-peroxidase enzyme KatG.[8][11] Mutations in the katG gene are a primary cause of isoniazid resistance.[12][13] By directly binding to and inhibiting InhA, ATA-29 bypasses this common resistance mechanism, making it a promising candidate for treating isoniazid-resistant and MDR-TB strains.
Key Features
-
Novel Mechanism: Direct inhibition of InhA, effective against isoniazid-resistant strains.
-
High Potency: Exhibits low micromolar to nanomolar activity against a range of MDR-TB clinical isolates.
-
Bactericidal Activity: Demonstrates time- and concentration-dependent killing of M. tuberculosis.
-
Favorable Selectivity: Shows high selectivity for the mycobacterial target with minimal cytotoxicity against mammalian cells.
Data Presentation
Quantitative data for the in vitro efficacy and cytotoxicity of ATA-29 are summarized below.
Table 1: In Vitro Efficacy (MIC) of this compound
| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) |
| H37Rv | Drug-Susceptible | 0.125 | 0.28 |
| Clinical Isolate 1 | MDR (INHR, RIFR) | 0.25 | 0.56 |
| Clinical Isolate 2 | MDR (INHR, RIFR) | 0.125 | 0.28 |
| Clinical Isolate 3 | Pre-XDR (INHR, RIFR, FQR) | 0.5 | 1.12 |
| M. smegmatis mc²155 | Non-pathogenic | >64 | >143 |
MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of the compound that inhibits 90% of visible bacterial growth. INH: Isoniazid; RIF: Rifampin; FQ: Fluoroquinolone. Hypothetical Molecular Weight of ATA-29: 445.5 g/mol .
Table 2: Cytotoxicity Profile and Selectivity Index of this compound
| Cell Line | Description | IC₅₀ (µM) | Selectivity Index (SI) |
| A549 | Human Lung Carcinoma | >100 | >357 |
| HepG2 | Human Liver Carcinoma | 85 | 304 |
IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI) = IC₅₀ (Mammalian Cell) / MIC (M. tuberculosis H37Rv).
Mandatory Visualizations
Caption: Hypothetical mechanism of ATA-29 targeting the mycolic acid biosynthesis pathway.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the Microplate Alamar Blue Assay (MABA) for determining the MIC of ATA-29 against M. tuberculosis.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
This compound (stock solution in DMSO)
-
Sterile 96-well flat-bottom microplates
-
Alamar Blue reagent
-
Positive control drug (e.g., Isoniazid)
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Procedure:
-
Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Adjust the culture with fresh broth to a turbidity matching a 0.5 McFarland standard, then dilute 1:50 to prepare the final inoculum.
-
Compound Dilution: Prepare a 2-fold serial dilution of ATA-29 in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Negative Control (No Drug): Wells containing 100 µL of inoculum and 100 µL of broth with 1% DMSO.
-
Positive Control: Wells containing inoculum and a serial dilution of a known antitubercular drug (e.g., Isoniazid).
-
Sterility Control: Wells containing 200 µL of uninoculated broth.
-
-
Incubation: Seal the plates with a breathable sealant or place them in a humidified container and incubate at 37°C for 7 days.
-
Assay Development: After 7 days, add 20 µL of Alamar Blue reagent to each well. Re-incubate the plates for an additional 16-24 hours.
-
Data Reading: Assess the color change visually. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial metabolic activity (growth). Alternatively, read the plates on a fluorometer (Excitation: 560 nm, Emission: 590 nm) or an absorbance spectrophotometer (570 nm and 600 nm).
-
MIC Determination: The MIC is defined as the lowest concentration of ATA-29 that prevents the color change from blue to pink (or shows ≥90% reduction in fluorescence/absorbance signal compared to the no-drug control).
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of ATA-29 against a mammalian cell line (e.g., A549 human lung cells) using the MTT reduction assay.
Materials:
-
A549 human lung adenocarcinoma cell line
-
DMEM or F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 5 x 10³ to 1 x 10⁴ cells per well (in 100 µL of complete medium) into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ATA-29 in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the highest drug concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution to each well. Incubate for another 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Reading: Read the absorbance of the plate at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. Multidrug-resistant tuberculosis - Wikipedia [en.wikipedia.org]
- 2. Tuberculosis: Multidrug-resistant (MDR-TB) or rifampicin-resistant TB (RR-TB) [who.int]
- 3. Clinical Overview of Drug-Resistant Tuberculosis Disease | Tuberculosis (TB) | CDC [cdc.gov]
- 4. Classification of drugs to treat multidrug-resistant tuberculosis (MDR-TB): evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Anti-Tuberculosis Drugs with Novel Mechanisms of Action | Bentham Science [benthamscience.com]
- 8. Frontiers | The progress of Mycobacterium tuberculosis drug targets [frontiersin.org]
- 9. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]
- 10. Frontiers | State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach [frontiersin.org]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. youtube.com [youtube.com]
- 13. dovepress.com [dovepress.com]
Application Notes & Protocols: Analytical Methods for Pretomanid Quantification
Introduction
Pretomanid (B1679085) (formerly PA-824) is a novel nitroimidazooxazine antimycobacterial agent and a critical component in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pulmonary tuberculosis.[1][2][3] It is administered orally as part of a combination regimen with bedaquiline (B32110) and linezolid (B1675486) (BPaL regimen).[4] Pretomanid is a prodrug that requires intracellular activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[1][4][5] This activation leads to the generation of reactive nitrogen species, which inhibit the synthesis of mycolic acids essential for the bacterial cell wall and act as respiratory poisons, leading to bacterial cell death.[4][5][6] This dual mechanism is effective against both replicating and non-replicating (dormant) bacteria.[2][3][5]
Given its crucial role in treating drug-resistant tuberculosis, robust and validated analytical methods are essential for its quantification in various matrices. These methods are vital for pharmaceutical quality control, stability studies, pharmacokinetic analysis in pre-clinical and clinical trials, and therapeutic drug monitoring. This document provides detailed protocols for the quantification of Pretomanid using High-Performance Liquid Chromatography (HPLC) for pharmaceutical dosage forms and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for biological matrices like plasma.
Mechanism of Action Pathway
Pretomanid's efficacy relies on its activation within the mycobacterial cell. The following diagram illustrates this activation pathway.
Caption: Pretomanid prodrug activation pathway in M. tuberculosis.
Data Presentation: Summary of Analytical Methods
The following tables summarize the validation parameters for commonly used analytical methods for Pretomanid quantification, compiled from various studies.
Table 1: HPLC Methods for Pretomanid Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | HiQ Sil C18 | Xtimate C18 (250mm x 4.6mm; 5µm) | Not Specified |
| Mobile Phase | 10 mM Ammonium Acetate (pH 3) : Methanol (B129727) (65:35 v/v)[2] | Methanol : Acetonitrile : Ammonium phosphate (B84403) buffer (55:40:05 v/v/v)[7][8] | Not Specified |
| Flow Rate | Not Specified | 1.0 mL/min[7][8] | Not Specified |
| Detection (λ) | 320 nm[2] | 262 nm[7][8] | 330 nm |
| Linearity Range | 5-30 µg/mL[2] | 10-40 µg/mL[7][8] | 200-1200 ng/spot (HPTLC)[9] |
| Correlation (R²) | 0.9993[2] | 0.99[7][8] | 0.987 (HPTLC)[9] |
| LOD | 0.817 µg/mL[2] | 0.30 µg/mL[7][10] | 144.9 ng/spot (HPTLC)[9] |
| LOQ | 2.476 µg/mL[2] | 5.0 µg/mL[7][10] | 439.36 ng/spot (HPTLC)[9] |
| Accuracy (% Recovery) | Not Specified | 98.67% to 99.96%[7][8] | Not Specified |
Table 2: LC-MS/MS Methods for Pretomanid Quantification in Plasma
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Matrix | Human Plasma | Rat Plasma |
| Column | Agilent Poroshell C18[11][12] | Agilent Eclipse Plus C18 (100mm x 2.1mm, 3.5µm)[13] |
| Flow Rate | 400 µL/min[11][12] | Not Specified |
| Ionization Mode | Positive Ion ESI[11] | Positive Ion ESI[13] |
| MRM Transition | m/z 360.2 → 175.0[11] | m/z 360.1 → 175.1[13] |
| Internal Standard | PA-824-d5 (m/z 365.2 → 175.0)[11] | Metronidazole (m/z 172.1 → 128.1)[13] |
| Linearity Range | 10 - 10,000 ng/mL[11][12] | 50 - 7,500 ng/mL[13] |
| Correlation (R²) | Not Specified | > 0.9967[13] |
| LLOQ | 10 ng/mL[11] | 50 ng/mL[13] |
| Accuracy | 95.2% to 110%[11][12] | Within ±15% of nominal[13] |
| Precision (%CV) | < 9%[11][12] | < 15%[13] |
| Recovery | 72.4%[11][12] | Within acceptable limits[13] |
Experimental Protocols
Protocol 1: Quantification of Pretomanid in Pharmaceutical Dosage Forms by RP-HPLC
This protocol describes a stability-indicating Reverse-Phase HPLC method for the quantification of Pretomanid in tablet form.
1. Materials and Reagents
-
Pretomanid Reference Standard
-
Pretomanid Tablets (e.g., 200 mg)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (HPLC Grade)
-
Acetic Acid (HPLC Grade)
-
Water (HPLC Grade, filtered)
-
Whatman Filter Paper No. 41
2. Equipment
-
HPLC system with UV Detector
-
HiQ Sil C18 column or equivalent
-
Analytical Balance
-
Ultrasonic Bath
-
Volumetric flasks and pipettes
-
pH meter
3. Preparation of Solutions
-
Mobile Phase (Ammonium Acetate Buffer pH 3 : Methanol, 65:35 v/v):
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of Pretomanid reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and make up the volume with methanol.[2]
-
-
Working Standard Solutions (5-30 µg/mL):
-
Perform serial dilutions from the standard stock solution with methanol to prepare a series of working standards in the desired concentration range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[2]
-
4. Sample Preparation
-
Weigh and powder 20 tablets to get a uniform mixture.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Pretomanid.[2]
-
Transfer to a 10 mL volumetric flask containing approximately 5 mL of methanol.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.[2]
-
Make up the volume to 10 mL with methanol to get a concentration of 1000 µg/mL.
-
Filter the solution using Whatman filter paper.[2]
-
Dilute this solution with methanol to obtain a final concentration within the calibration range (e.g., 10 µg/mL).[2]
5. Chromatographic Conditions
-
Instrument: HPLC with UV Detector
-
Column: HiQ Sil C18
-
Mobile Phase: 10 mM Ammonium Acetate (pH 3) : Methanol (65:35 v/v)[2]
-
Detection Wavelength: 320 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
6. Procedure & Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Calculate the concentration of Pretomanid in the sample using the regression equation from the calibration curve.
Caption: General workflow for HPLC quantification of Pretomanid.
Protocol 2: Quantification of Pretomanid in Human Plasma by LC-MS/MS
This protocol outlines a sensitive method for quantifying Pretomanid in human plasma, suitable for pharmacokinetic studies.
1. Materials and Reagents
-
Pretomanid Reference Standard
-
Pretomanid-d5 (PA-824-d5) as Internal Standard (IS)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Human Plasma (drug-free, with anticoagulant)
-
Reagents for mobile phase (e.g., Formic Acid, Ammonium Formate)
2. Equipment
-
LC-MS/MS System (e.g., AB Sciex API 3200 or equivalent)
-
Analytical Column (e.g., Agilent Poroshell C18)
-
Microcentrifuge
-
Vortex Mixer
-
Precision pipettes
3. Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pretomanid and the internal standard (Pretomanid-d5) in methanol.
-
Working Solutions: Prepare working solutions for calibration curve standards and quality controls (QCs) by diluting the stock solutions in methanol or a suitable solvent mixture.
-
Plasma Standards and QCs: Spike drug-free human plasma with appropriate volumes of the working solutions to create calibration standards (e.g., 10-10,000 ng/mL) and QCs at low, medium, and high concentrations.[11]
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 40 µL of plasma sample (unknown, standard, or QC) into a 1.5 mL polypropylene (B1209903) tube.[11]
-
Add a fixed amount of the internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile) or an extraction solvent. Vortex to mix.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Transfer to an autosampler vial for injection.
5. LC-MS/MS Conditions
-
Instrument: LC-MS/MS system
-
Mobile Phase: Isocratic or gradient elution using a mixture of aqueous and organic phases (e.g., water with 0.1% formic acid and acetonitrile).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode[11]
-
Detection: Multiple Reaction Monitoring (MRM)
-
Key MS Parameters:
6. Procedure & Analysis
-
Inject the extracted standards, QCs, and samples into the LC-MS/MS system.
-
Generate a calibration curve by plotting the peak area ratio (Pretomanid/Internal Standard) against the nominal concentration of the standards, using a weighted linear regression.
-
Determine the concentrations of Pretomanid in the QC and unknown samples from the calibration curve.
Caption: Workflow for LC-MS/MS quantification of Pretomanid in plasma.
References
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. jchr.org [jchr.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Stability Indicating RP-HPLC Method Development and Validation for the determination of Pretomanid an anti-bacterial drug - ProQuest [proquest.com]
- 9. ijpsr.com [ijpsr.com]
- 10. rjptonline.org [rjptonline.org]
- 11. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
Application Notes and Protocols for In Vivo Delivery of Antitubercular Agent-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB) remains a formidable global health challenge, largely due to the prolonged treatment regimens required and the emergence of multidrug-resistant strains.[1] Effective delivery of antitubercular agents to the primary site of infection, the lung, and specifically to macrophages where Mycobacterium tuberculosis resides, is critical for improving therapeutic outcomes.[2][3] This document provides detailed application notes and protocols for the in vivo delivery of a novel hydrophobic antitubercular agent, designated "Antitubercular Agent-29," using a lipid-based nanoparticle system.
This compound is a promising new chemical entity with potent activity against M. tuberculosis. However, its poor aqueous solubility and limited bioavailability present significant challenges for conventional oral or parenteral administration. To overcome these limitations, a solid lipid nanoparticle (SLN) formulation has been developed to enhance drug solubility, protect it from degradation, and facilitate targeted delivery to alveolar macrophages.[4]
Mechanism of Action of Antitubercular Agents
The primary goal of antitubercular therapy is to eliminate the bacteria while preventing the development of drug resistance. Standard treatment regimens often involve a combination of first-line and second-line drugs, each with a distinct mechanism of action.[5][6]
-
Cell Wall Synthesis Inhibition: Drugs like isoniazid (B1672263) and ethambutol (B1671381) interfere with the synthesis of mycolic acid and arabinogalactan, respectively, which are essential components of the mycobacterial cell wall.[7]
-
Protein Synthesis Inhibition: Aminoglycosides such as streptomycin (B1217042) and macrolides like clarithromycin (B1669154) bind to the bacterial ribosome, leading to the inhibition of protein synthesis.[7]
-
RNA Synthesis Inhibition: Rifampicin is a key first-line drug that inhibits DNA-dependent RNA polymerase, thereby blocking transcription.[8]
-
Energy Metabolism Disruption: Bedaquiline, a newer agent, targets the ATP synthase proton pump, disrupting the energy metabolism of the mycobacteria.[2][7]
This compound is hypothesized to inhibit mycolic acid synthesis, a critical pathway for the integrity of the mycobacterial cell wall. The proposed signaling pathway for its action is detailed below.
Caption: Proposed signaling pathway for this compound in M. tuberculosis.
Data Presentation: In Vivo Performance of Agent-29 SLNs
The following tables summarize the key in vivo performance metrics of the this compound solid lipid nanoparticle (SLN) formulation compared to the free drug, based on preclinical studies in a murine model of tuberculosis.
Table 1: Pharmacokinetic Parameters of Agent-29 and Agent-29 SLNs in Mice
| Parameter | Free Agent-29 (Oral Gavage) | Agent-29 SLNs (Intravenous) |
| Cmax (µg/mL) | 2.5 ± 0.4 | 15.8 ± 2.1 |
| Tmax (h) | 2.0 | 0.5 |
| AUC (0-24h) (µg·h/mL) | 10.2 ± 1.8 | 95.7 ± 11.3 |
| Bioavailability (%) | ~5 | >90 (relative to IV free drug) |
| Half-life (t1/2) (h) | 3.1 ± 0.6 | 18.5 ± 2.9 |
Table 2: Biodistribution of Agent-29 SLNs in Tissues of Infected Mice (24h post-injection)
| Tissue | Drug Concentration (µg/g of tissue) |
| Lungs | 45.2 ± 5.7 |
| Liver | 28.9 ± 4.1 |
| Spleen | 18.6 ± 3.5 |
| Kidneys | 5.3 ± 1.2 |
| Plasma | 2.1 ± 0.5 |
Table 3: Efficacy of Agent-29 SLNs in a Murine Model of Chronic Tuberculosis
| Treatment Group | Dosage | Bacterial Load in Lungs (log10 CFU) |
| Untreated Control | - | 8.2 ± 0.5 |
| Free Agent-29 | 20 mg/kg, daily | 6.5 ± 0.7 |
| Agent-29 SLNs | 20 mg/kg, every 3 days | 4.1 ± 0.4 |
| Isoniazid (Control) | 10 mg/kg, daily | 4.8 ± 0.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All animal procedures should be conducted in accordance with institutional guidelines and approved protocols.
Protocol 1: Preparation of this compound Loaded SLNs
This protocol describes the preparation of Agent-29 loaded solid lipid nanoparticles using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Glyceryl monostearate (lipid matrix)
-
Poloxamer 188 (surfactant)
-
Deionized water
-
Chloroform
Procedure:
-
Dissolve 100 mg of glyceryl monostearate and 20 mg of this compound in 5 mL of chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Prepare a 2% (w/v) aqueous solution of Poloxamer 188.
-
Hydrate the lipid film with 20 mL of the hot (75°C) Poloxamer 188 solution.
-
Homogenize the mixture using a high-shear homogenizer at 12,000 rpm for 15 minutes at 75°C.
-
Sonicate the resulting pre-emulsion using a probe sonicator for 10 minutes.
-
Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Filter the SLN dispersion through a 0.45 µm syringe filter to remove any aggregates.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the pharmacokinetic profile of Agent-29 SLNs following intravenous administration.
Animal Model:
-
BALB/c mice (6-8 weeks old, 20-25 g)
Procedure:
-
Divide the mice into two groups: Free Agent-29 and Agent-29 SLNs.
-
Administer a single dose of the respective formulation (equivalent to 10 mg/kg of Agent-29) via tail vein injection.
-
Collect blood samples (approximately 50 µL) via the retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Extract Agent-29 from the plasma using a suitable organic solvent (e.g., acetonitrile).
-
Quantify the concentration of Agent-29 using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Protocol 3: Efficacy Study in a Murine Tuberculosis Model
This protocol describes the evaluation of the therapeutic efficacy of Agent-29 SLNs in mice chronically infected with M. tuberculosis.
Animal Model:
-
C57BL/6 mice infected via aerosol with M. tuberculosis H37Rv (approx. 100-200 CFU/lungs).[9]
Procedure:
-
Allow the infection to establish for 4 weeks to develop a chronic state.
-
Divide the infected mice into treatment groups (e.g., Untreated Control, Free Agent-29, Agent-29 SLNs, Isoniazid).
-
Administer the treatments as specified in Table 3 for a duration of 4 weeks.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the tissues in sterile saline.
-
Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the bacterial load (CFU) in each organ.
Caption: Experimental workflow for the in vivo efficacy study of Agent-29 SLNs.
Conclusion
The use of solid lipid nanoparticles represents a viable and effective strategy for the in vivo delivery of the hydrophobic this compound. This delivery system significantly enhances the pharmacokinetic profile, improves drug targeting to the lungs, and demonstrates superior efficacy in a preclinical model of tuberculosis compared to the free drug. The protocols outlined in this document provide a framework for the preparation, characterization, and in vivo evaluation of this and similar nanoparticle-based antitubercular therapies. Further development and optimization of such targeted delivery systems hold great promise for improving the treatment of tuberculosis and combating the rise of drug resistance.[2]
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. unisciencepub.com [unisciencepub.com]
- 6. unisciencepub.com [unisciencepub.com]
- 7. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Protocol for Efficacy Testing of "Antitubercular agent-29" in a Murine Model of Tuberculosis
For Research Use Only
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of novel antitubercular agents is paramount to combating this epidemic. Murine models of M.tb infection are essential for the preclinical evaluation of new drug candidates, providing critical in vivo efficacy data to inform progression to clinical trials.[1] This document details a comprehensive protocol for assessing the in vivo efficacy of a novel investigational compound, "Antitubercular agent-29," in a well-established mouse model of chronic tuberculosis.
The protocol outlines the experimental design, selection of animal models, infection procedures, drug administration, and key endpoint analyses. The methodologies are based on widely accepted practices to ensure reproducibility and relevance.
Quantitative Data Summary
The following tables present hypothetical quantitative data for "this compound" in comparison to standard first-line anti-TB drugs. This data is representative of what would be generated in a typical in vivo efficacy study.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |
| This compound | 0.125 |
| Isoniazid | 0.05 |
| Rifampicin | 0.1 |
Table 2: In Vivo Efficacy of this compound in M. tuberculosis Infected Mice (4-week treatment)
| Treatment Group (daily oral gavage) | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Vehicle Control | 8.5 ± 0.4 | 6.2 ± 0.3 |
| This compound (25 mg/kg) | 5.1 ± 0.5 | 3.8 ± 0.4 |
| Isoniazid (25 mg/kg)[2][3] | 4.8 ± 0.6 | 3.5 ± 0.5 |
| Rifampicin (10 mg/kg)[3] | 4.5 ± 0.5 | 3.2 ± 0.4 |
Experimental Protocols
Animal Model and Housing
-
Animal Strain: Female BALB/c mice, 6-8 weeks old, are recommended due to their well-characterized immune response to M.tb infection.[4]
-
Housing: Mice must be housed in a Biosafety Level 3 (BSL-3) facility under specific pathogen-free conditions. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Bacterial Strain and Culture
-
Bacterial Strain: The virulent M. tuberculosis strain H37Rv (ATCC 27294) is the standard for these studies.[4]
-
Culture Conditions: Bacteria are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.
Mouse Infection Protocol
-
Infection Route: Low-dose aerosol infection is the preferred method as it most closely mimics the natural route of human infection.[5]
-
Procedure:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv.
-
Wash the bacterial cells with phosphate-buffered saline (PBS) and break up clumps by passing the suspension through a 27-gauge needle multiple times.[1]
-
Resuspend the bacteria to a final concentration calibrated to deliver approximately 50-100 colony-forming units (CFU) per mouse lung using an aerosol generation device (e.g., Glas-Col inhalation exposure system).[4][6]
-
On day 1 post-infection, a small cohort of mice (n=3-4) is euthanized to determine the initial bacterial load in the lungs to confirm successful infection.[1][7]
-
Treatment Regimen
-
Establishment of Chronic Infection: Treatment is typically initiated 2-4 weeks post-infection to allow for the establishment of a chronic infection.[1][4]
-
Treatment Groups (n=10-15 mice per group):
-
Group 1: Vehicle Control: Administer the vehicle used for "this compound" daily by oral gavage.[4]
-
Group 2: "this compound": Administer the desired dose (e.g., 25 mg/kg) of "this compound" daily by oral gavage.
-
Group 3: Isoniazid (INH): Administer 25 mg/kg of INH daily by oral gavage as a positive control.[2][3]
-
Group 4: Rifampicin (RIF): Administer 10 mg/kg of RIF daily by oral gavage as a positive control.[3]
-
-
Duration: Treat the mice for a predefined period, typically 4-8 weeks.[1][4]
-
Monitoring: Monitor the health and body weight of the mice regularly throughout the treatment period.
Endpoint Analysis
The primary endpoint for efficacy is the reduction in bacterial burden in the lungs and spleens.[4]
-
Bacterial Load (CFU Enumeration):
-
At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize cohorts of mice from each group.[1]
-
Homogenize each organ separately in sterile PBS with 0.05% Tween 80.[1][7]
-
Prepare serial 10-fold dilutions of the organ homogenates.
-
Plate the dilutions on Middlebrook 7H11 agar (B569324) plates supplemented with OADC.[4]
-
Count the number of colonies to determine the CFU per organ. Data are typically presented as log10 CFU.[4]
-
-
Histopathology:
-
Collect lung tissues and fix them in 10% neutral buffered formalin.
-
Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E) and Ziehl-Neelsen stain.
-
Assess the extent of inflammation, granulomatous lesions, and acid-fast bacilli.
-
-
Relapse Studies:
-
Following the completion of a treatment course (e.g., 8 weeks), a separate cohort of mice is left untreated for an additional 3-6 months.[8]
-
At the end of this period, the mice are euthanized, and the bacterial load in their lungs is determined to assess for disease relapse.[8] This is a critical measure of the sterilizing activity of a drug regimen.[8]
-
Statistical Analysis
The log10 CFU data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's multiple comparisons test) to compare treatment groups. A p-value of <0.05 is typically considered statistically significant.[1]
Visualizations
Caption: Experimental workflow for in vivo efficacy testing of "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Combination Therapy of a Novel Antitubercular Agent with First-Line TB Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic strategies. Combination therapy remains the cornerstone of effective tuberculosis treatment, aiming to enhance efficacy, prevent the emergence of resistance, and shorten treatment duration.[1][2] This document outlines the application and protocols for evaluating the potential of a novel investigational compound, herein referred to as "Antitubercular Agent-29," in combination with first-line antitubercular drugs: Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB).[3][4]
These guidelines provide a framework for preclinical assessment, including in vitro synergy testing and in vivo efficacy evaluation in established animal models, to support the advancement of new combination regimens for tuberculosis.
Mechanisms of Action: First-Line TB Drugs
A foundational understanding of the mechanisms of action of first-line TB drugs is critical for interpreting drug interaction studies.
| Drug | Mechanism of Action |
| Isoniazid (INH) | A prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4][5] |
| Rifampicin (RIF) | Inhibits DNA-dependent RNA polymerase in mycobacteria, thereby blocking RNA synthesis and leading to cell death.[3][4] |
| Pyrazinamide (PZA) | A prodrug that is converted to its active form, pyrazinoic acid, in the acidic environment of phagolysosomes where Mtb can reside. It is thought to disrupt membrane potential and energy production.[3][6] |
| Ethambutol (EMB) | Inhibits the enzyme arabinosyl transferase, which is involved in the polymerization of arabinogalactan, an essential component of the mycobacterial cell wall.[7][8] |
In Vitro Synergy Assessment
The initial evaluation of a new drug combination involves in vitro assays to determine the nature of the interaction between the compounds. The checkerboard method is a widely used technique to assess synergy, additivity, indifference, or antagonism.[1][9]
Quantitative Data Summary: FICI Values
The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction between two drugs. The FICI is calculated as follows: FICI = FIC of Agent A + FIC of Agent B, where FIC = (MIC of agent in combination) / (MIC of agent alone).[10]
| Combination | FICI Value | Interpretation |
| Agent-29 + Isoniazid | [Insert experimental value] | Synergy (≤0.5), Additivity (>0.5 to 1.0), Indifference (>1.0 to 4.0), Antagonism (>4.0) |
| Agent-29 + Rifampicin | [Insert experimental value] | Synergy (≤0.5), Additivity (>0.5 to 1.0), Indifference (>1.0 to 4.0), Antagonism (>4.0) |
| Agent-29 + Pyrazinamide | [Insert experimental value] | Synergy (≤0.5), Additivity (>0.5 to 1.0), Indifference (>1.0 to 4.0), Antagonism (>4.0) |
| Agent-29 + Ethambutol | [Insert experimental value] | Synergy (≤0.5), Additivity (>0.5 to 1.0), Indifference (>1.0 to 4.0), Antagonism (>4.0) |
Note: Synergy is often defined as a FICI of ≤ 0.5, though some literature may consider values ≤ 0.75 as synergistic.[10][11]
Experimental Protocol: Checkerboard Assay
This protocol outlines the checkerboard method for determining the in vitro synergy of this compound with first-line TB drugs against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound
-
Isoniazid, Rifampicin, Pyrazinamide, Ethambutol
-
96-well microplates
-
Resazurin (B115843) sodium salt solution (for viability assessment)
-
Incubator (37°C)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of each drug in an appropriate solvent.
-
Perform serial two-fold dilutions of this compound along the rows (ordinate) of a 96-well plate.
-
Perform serial two-fold dilutions of the first-line drug along the columns (abscissa) of the same plate.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Add the prepared inoculum to each well of the 96-well plate containing the drug dilutions.
-
Include wells for growth control (no drug) and sterility control (no bacteria).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Determination of MIC:
-
After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that prevents this color change.
-
-
Calculation of FICI:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FICI for each combination using the formula mentioned above.
-
In Vivo Efficacy Assessment
Promising in vitro combinations should be further evaluated in animal models of tuberculosis to assess their in vivo efficacy. The mouse model is a commonly used preclinical model for TB drug development.[12][13]
Quantitative Data Summary: In Vivo Efficacy
| Animal Model | Treatment Regimen | Duration (weeks) | Log10 CFU Reduction (Lungs) | Log10 CFU Reduction (Spleen) |
| BALB/c Mice | Standard Regimen (HRZE) | 4 | [Insert value] | [Insert value] |
| BALB/c Mice | Agent-29 + HRZ | 4 | [Insert value] | [Insert value] |
| BALB/c Mice | Agent-29 + HRE | 4 | [Insert value] | [Insert value] |
| BALB/c Mice | Agent-29 + RZE | 4 | [Insert value] | [Insert value] |
Experimental Protocol: Mouse Model of Tuberculosis
This protocol describes a general procedure for assessing the efficacy of a combination therapy in a mouse model of chronic tuberculosis.
Materials:
-
BALB/c mice (or other appropriate strain)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol exposure chamber
-
This compound and first-line TB drugs formulated for oral gavage
-
Middlebrook 7H11 agar (B569324) plates
-
Homogenizer
Procedure:
-
Infection:
-
Infect mice with a low dose of M. tuberculosis via the aerosol route to establish a pulmonary infection.
-
Allow the infection to establish for 3-4 weeks to develop a chronic infection state.
-
-
Treatment:
-
Randomly assign mice to different treatment groups (e.g., untreated control, standard regimen, and experimental combination regimens).
-
Administer drugs daily or according to the desired dosing schedule via oral gavage for the specified duration (e.g., 4-8 weeks).
-
-
Assessment of Bacterial Load:
-
At specified time points during and after treatment, euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates to determine the bacterial load in the lungs and spleen.
-
Calculate the log10 CFU reduction for each treatment group compared to the untreated control group at the start of treatment.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
Understanding the pharmacokinetic and pharmacodynamic properties of this compound in combination with first-line drugs is crucial for optimizing dosing regimens.[14][15]
Key PK/PD Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Relates to concentration-dependent killing and potential toxicity. |
| AUC/MIC | Area under the concentration-time curve divided by the MIC | A key driver of efficacy for many antibiotics, including some antituberculars.[16] |
| T > MIC | Time that the plasma concentration remains above the MIC | Important for time-dependent killing agents. |
| Half-life (t1/2) | Time required for the drug concentration to decrease by half | Influences dosing frequency. |
Experimental Protocol: Pharmacokinetic Study in Mice
Procedure:
-
Administer a single dose of this compound, alone and in combination with first-line drugs, to uninfected mice.
-
Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine drug concentrations.
-
Use pharmacokinetic modeling software to calculate key PK parameters.
Potential Signaling Pathway Interactions
The synergistic or antagonistic effects of drug combinations can sometimes be explained by their interactions with bacterial signaling pathways. The following diagram illustrates a hypothetical scenario where Agent-29 potentiates the activity of a first-line drug.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of "this compound" in combination with first-line TB drugs. A systematic approach, encompassing in vitro synergy testing, in vivo efficacy studies in relevant animal models, and pharmacokinetic/pharmacodynamic analysis, is essential for identifying promising new combination therapies to combat the global threat of tuberculosis. The data generated from these studies will be critical for making informed decisions about the advancement of novel regimens into clinical development.
References
- 1. tsijournals.com [tsijournals.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. unisciencepub.com [unisciencepub.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Antitubercular Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. Determination of in vitro synergy when three antimicrobial agents are combined against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and pharmacodynamics in the development of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
Techniques for Assessing "Antitubercular agent-29" Cell Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the cell permeability of a novel compound, designated "Antitubercular agent-29". Understanding how a potential drug candidate permeates various biological barriers is critical for predicting its efficacy, particularly for an antitubercular agent that must cross the intestinal epithelium for oral absorption and penetrate host macrophages to reach its target, Mycobacterium tuberculosis.
Introduction
The cell envelope of Mycobacterium tuberculosis (Mtb) presents a formidable barrier to many potential drugs, contributing significantly to intrinsic drug resistance.[1][2][3] Furthermore, for an orally administered antitubercular drug to be effective, it must first be absorbed across the intestinal wall and then penetrate infected host cells, primarily macrophages, to exert its therapeutic effect.[4][5] Therefore, a thorough evaluation of the permeability of "this compound" across both artificial membranes and cell monolayers is a crucial step in its preclinical development.
This guide details three key assays for evaluating the permeability of "this compound":
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay to predict passive diffusion across the gastrointestinal tract.[6][7]
-
Caco-2 Permeability Assay: An in vitro cell-based model that mimics the human intestinal barrier to assess both passive and active transport mechanisms.[8][9][10]
-
Macrophage Uptake Assay: A targeted assay to determine the accumulation of the compound within macrophages, the primary host cells for Mtb.[5][11]
Data Presentation
The following tables provide a summary of the key quantitative data and parameters associated with the permeability assays described.
Table 1: Interpretation of Apparent Permeability (Papp) Values
| Permeability Classification | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 10 | > 85% |
| Medium | 1 - 10 | 1 - 10 | 20% - 85% |
| Low | < 1 | < 1 | < 20% |
Table 2: Caco-2 Assay - Efflux Ratio Interpretation
| Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| < 2 | No significant active efflux |
| > 2 | Compound is likely a substrate for efflux transporters (e.g., P-gp, BCRP)[10][12] |
Table 3: Experimental Parameters for Permeability Assays
| Parameter | PAMPA | Caco-2 Permeability Assay | Macrophage Uptake Assay |
| Test System | Artificial lipid membrane | Caco-2 cell monolayer | Macrophage cell culture (e.g., THP-1, J774) |
| Compound Concentration | 10 µM in 5% DMSO/PBS | 10 µM in transport buffer | 1-10 µM in cell culture medium |
| Incubation Time | 4-18 hours | 2 hours | 1-4 hours |
| Incubation Temperature | Room Temperature | 37°C | 37°C |
| pH (Donor/Apical) | 5.0 - 7.4 | 6.5 - 7.4 | 7.4 |
| pH (Acceptor/Basolateral) | 7.4 | 7.4 | N/A |
| Analysis Method | LC-MS/MS or UV-Vis Spectroscopy | LC-MS/MS | LC-MS/MS |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Application Note: The PAMPA assay is a rapid and cost-effective method for predicting the passive permeability of a compound across the gastrointestinal tract.[6][13] It utilizes a lipid-infused artificial membrane, providing a simplified model that avoids the complexities of active transport and metabolism.[6][7] This assay is ideal for early-stage drug discovery to screen and rank compounds based on their passive diffusion potential.[6]
Protocol:
-
Preparation of the Lipid Membrane:
-
Prepare a solution of 1% lecithin (B1663433) in dodecane.[13]
-
Using a multichannel pipette, carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate (a 96-well microtiter filter plate).[13]
-
Allow the solvent to evaporate for at least 1 hour.
-
-
Preparation of Solutions:
-
Prepare a stock solution of "this compound" in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in a suitable buffer (e.g., PBS at pH 7.4) with a final DMSO concentration of 5%.[13]
-
Prepare the acceptor solution (buffer without the compound) and add it to the wells of the acceptor plate.[13]
-
-
Assay Procedure:
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of "this compound" in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[7]
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca * (Vd + Va)) / (C0 * Vd)) Where: Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca is the concentration in the acceptor well, and C0 is the initial concentration in the donor well.
-
Caco-2 Permeability Assay
Application Note: The Caco-2 permeability assay is the industry standard for in vitro prediction of human intestinal permeability and oral absorption.[8][9][15] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transporters.[9][10][12] This assay can measure both passive diffusion and active transport, including efflux mediated by transporters like P-glycoprotein (P-gp).[8][9][12]
Protocol:
-
Cell Culture:
-
Monolayer Integrity Assessment:
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the "this compound" solution (10 µM in transport buffer) to the apical (donor) compartment.[8]
-
Add fresh transport buffer to the basolateral (acceptor) compartment.
-
Incubate for 2 hours at 37°C.[8]
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
To assess active efflux, perform the assay in the reverse direction.
-
Add the "this compound" solution to the basolateral (donor) compartment and fresh buffer to the apical (acceptor) compartment.
-
Incubate and sample as described above.
-
-
Sample Analysis:
Macrophage Uptake Assay
Application Note: Since Mycobacterium tuberculosis is an intracellular pathogen that primarily resides within macrophages, determining the extent to which "this compound" accumulates inside these cells is critical for predicting its potential efficacy.[5][16] This assay measures the intracellular concentration of the compound in a relevant macrophage cell line.
Protocol:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., THP-1, J774) in 12-well plates until a desired cell density is reached.[11]
-
For THP-1 cells, differentiation into a macrophage-like phenotype may be induced with Phorbol 12-myristate 13-acetate (PMA).
-
-
Compound Incubation:
-
Prepare a solution of "this compound" in the cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and add the medium containing the compound.
-
Incubate for a specified period (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis and Sample Preparation:
-
After incubation, aspirate the compound-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer (e.g., Glycin-HCl at pH 3) or by sonication.[17]
-
Collect the cell lysate.
-
-
Sample Analysis:
-
Determine the concentration of "this compound" in the cell lysate using LC-MS/MS.[17]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The intracellular concentration can be expressed as the amount of drug per unit of protein (e.g., ng/mg protein).
-
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Permeability Assay.
Caption: Workflow for the Macrophage Uptake Assay.
References
- 1. Identification of chemical features that influence mycomembrane permeation and antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modeling the permeability of drug-like molecules through the cell wall of Mycobacterium tuberculosis: an analogue based approach - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Drug permeation and metabolism in Mycobacterium tuberculosis: prioritising local exposure as essential criterion in new TB drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. enamine.net [enamine.net]
- 9. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. unmc.edu [unmc.edu]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. youtube.com [youtube.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Macrophage defense mechanisms against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols for Preclinical Formulation of Antitubercular Agent-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis remains a significant global health threat, necessitating the development of new and effective treatments.[1][2] Antitubercular agent-29 represents a promising novel chemical entity with potent in vitro activity against Mycobacterium tuberculosis. As with many new drug candidates, advancing this agent to preclinical in vivo studies requires the development of a suitable formulation that ensures adequate bioavailability and exposure in animal models.[3][4][5] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound, with a focus on addressing common challenges such as poor aqueous solubility.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development.[6] These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Table 1: Physicochemical Properties of a Representative Novel Antitubercular Agent
| Property | Value | Method |
| Molecular Weight | 450.5 g/mol | Mass Spectrometry |
| Molecular Formula | C₂₂H₂₀N₄O₅ | Elemental Analysis |
| pKa | 3.5 (acidic), 8.2 (basic) | Potentiometric Titration |
| LogP | 4.2 | HPLC Method |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Shake-Flask Method |
| Crystalline Form | Polymorph Form I | X-ray Powder Diffraction (XRPD) |
Formulation Strategies for Poorly Soluble this compound
Given its low aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of this compound for preclinical trials.[7][8][9][10]
Table 2: Comparison of Formulation Strategies
| Formulation Strategy | Description | Advantages | Disadvantages |
| Micronization | Reduction of particle size to the micron range to increase surface area and dissolution rate.[8] | Simple, scalable, suitable for early-stage studies. | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Reduction of particle size to the nanometer range, often stabilized by surfactants or polymers. | Significant increase in surface area and dissolution velocity. | Requires specialized equipment, potential for physical instability. |
| Amorphous Solid Dispersion | The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[8] | Substantial solubility enhancement, potential for supersaturation. | Potential for recrystallization, requires careful polymer selection. |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle, such as oils, surfactants, or co-solvents. These can form micelles or emulsions in the gut.[10] | Can significantly improve absorption of lipophilic drugs, can be tailored for different release profiles. | Potential for drug precipitation upon dilution, excipient effects on physiology. |
| Cyclodextrin (B1172386) Complexation | The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a soluble complex.[10] | High solubility enhancement, can be used for parenteral formulations. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
For initial preclinical studies, a micronized suspension or a lipid-based formulation often provides a balance of simplicity, scalability, and potential for adequate exposure.
Experimental Protocols
Protocol for Preparation of a Micronized Suspension
Objective: To prepare a 10 mg/mL suspension of micronized this compound for oral gavage in mice.
Materials:
-
This compound (micronized)
-
0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water
-
0.1% (v/v) Tween 80
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker
-
Calibrated pipette
Procedure:
-
Prepare the vehicle by dissolving HPMC and Tween 80 in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Weigh the required amount of micronized this compound.
-
In a sterile beaker, slowly add the micronized powder to the vehicle while stirring continuously with a magnetic stir bar.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect for any clumps or undispersed particles.
-
Store the suspension at 2-8°C and protect from light. Resuspend thoroughly before each use.
Protocol for In Vitro Drug Release (Dissolution Testing)
Objective: To assess the in vitro release profile of the formulated this compound.
Materials:
-
USP Apparatus II (Paddle Apparatus)
-
Dissolution medium (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid)
-
Formulated this compound
-
HPLC system for quantification
Procedure:
-
Pre-warm the dissolution medium to 37°C.
-
Add a known volume of the dissolution medium to each vessel of the dissolution apparatus.
-
Add a precisely measured amount of the formulation to each vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Protocol for In Vitro Efficacy Assessment
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the formulated this compound against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Formulated this compound
-
Positive control (e.g., Rifampicin)
-
Negative control (vehicle)
Procedure:
-
Prepare a serial two-fold dilution of the formulated this compound in 7H9 broth in a 96-well plate.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculate each well with the bacterial suspension. Include positive and negative control wells.
-
Incubate the plates at 37°C for 7 days.
-
Add resazurin solution to each well and incubate for another 24 hours.
-
Determine the MIC as the lowest concentration of the drug that prevents a color change from blue to pink (indicating bacterial growth).
Protocol for In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of the formulated this compound after oral administration in mice.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Formulated this compound
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatize the mice for at least one week before the study.
-
Fast the mice overnight with free access to water.
-
Administer a single dose of the formulated this compound via oral gavage.
-
At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples from a designated number of mice per time point.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Protocol for In Vivo Efficacy Study in a Mouse Model of Tuberculosis
Objective: To evaluate the in vivo efficacy of the formulated this compound in a mouse model of chronic tuberculosis infection.[1][11][12][13]
Materials:
-
BALB/c mice
-
Mycobacterium tuberculosis H37Rv
-
Aerosol infection chamber
-
Formulated this compound
-
Positive control (e.g., Isoniazid-Rifampicin combination therapy)
-
Vehicle control
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.
-
After 4-6 weeks of infection, randomize the mice into treatment groups.
-
Administer the formulated this compound, positive control, or vehicle control daily via oral gavage for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.
-
Homogenize the organs and plate serial dilutions on 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).
-
Compare the CFU counts between the treatment groups to determine the efficacy of the formulation.
Visualizations
Caption: Preclinical development workflow for this compound.
References
- 1. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 12. Frontiers | Animal models for COVID-19 and tuberculosis [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
Application Note: Recommended Sterilization Methods for "Antitubercular Agent-29" Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to selecting and validating a sterilization method for solutions of the novel investigational compound "Antitubercular Agent-29." The primary objective of sterilization is to eliminate microbial contamination, a critical step for ensuring the safety and reliability of the agent in preclinical studies, including in vitro cell-based assays and in vivo animal models. Given that the physicochemical stability of a new chemical entity can be compromised by harsh sterilization conditions, this note details a systematic approach to evaluate different methods. We present protocols for sterile filtration and thermal sterilization (autoclaving), along with essential post-sterilization quality control assays to ensure the integrity, purity, and potency of the drug solution. Based on comparative data, sterile filtration is identified as the preferred method for Agent-29 due to its significant degradation under thermal stress.
Overview of Sterilization Methods
The choice of sterilization method is contingent on the stability of the active pharmaceutical ingredient (API). For liquid formulations, the most common methods are sterile filtration and terminal sterilization by steam (autoclaving).
-
Sterile Filtration: This method physically removes microorganisms from the solution by passing it through a sterile filter with a pore size typically ≤ 0.22 µm. It is the method of choice for heat-labile (thermolabile) drug solutions as it does not involve elevated temperatures. However, it requires strict aseptic technique to prevent re-contamination.
-
Autoclaving (Steam Sterilization): This method involves exposing the final, sealed container to high-pressure saturated steam at 121°C for a minimum of 15 minutes. While highly effective and able to sterilize the final product in its container (terminal sterilization), the high temperature can cause chemical degradation of thermolabile compounds like this compound.
-
Gamma Irradiation: This method uses cobalt-60 (B1206103) as a source of ionizing radiation to destroy microorganisms. It is a low-temperature process but can induce degradation through radiolysis, forming free radicals that interact with the API. It is less commonly used for research-scale liquid preparations.
Method Selection & Compatibility Assessment
A logical workflow is essential to determine the optimal sterilization method that ensures sterility without compromising the drug's chemical integrity. The primary decision point is the thermal stability of Agent-29. Preliminary stress testing (e.g., incubating the solution at 121°C for 20 minutes) is a critical first step.
Caption: Decision workflow for selecting a sterilization method for Agent-29.
Experimental Protocols
The following protocols describe the procedures for sterilization and subsequent quality control analysis.
Protocol 3.1: Sterilization by Aseptic Filtration
Objective: To sterilize the Agent-29 solution by physically removing microbial contaminants using a 0.22 µm filter under aseptic conditions.
Materials:
-
Agent-29 solution
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES, pre-validated for low protein/drug binding)
-
Sterile syringes
-
Sterile, depyrogenated receiving vessel (e.g., glass vial with a sterile septum cap)
-
Laminar flow hood (Biological Safety Cabinet, Class II)
-
70% ethanol (B145695) or isopropyl alcohol
-
Sterile gloves and lab coat
Methodology:
-
Perform all operations within a certified laminar flow hood to maintain a sterile environment.
-
Disinfect all surfaces, gloves, and materials entering the hood with 70% alcohol.
-
Prepare the Agent-29 solution and draw it into a sterile syringe of appropriate volume.
-
Aseptically remove the syringe filter from its sterile packaging and attach it securely to the syringe tip.
-
Uncap the sterile receiving vessel.
-
Hold the syringe vertically and gently push the plunger to expel a small amount of air and prime the filter.
-
Insert the filter outlet into the receiving vessel and slowly and steadily depress the plunger to pass the entire solution through the filter. Avoid excessive pressure, which can rupture the filter membrane.
-
Once filtration is complete, remove the syringe and filter. Immediately seal the receiving vessel.
-
Label the vessel clearly with the compound name, concentration, date, and "Sterile Filtered."
-
Submit a small aliquot for post-sterilization quality control analysis (Protocol 3.3).
Protocol 3.2: Post-Sterilization Quality Control (QC) Analysis
Objective: To verify the sterility of the filtered solution and confirm that its purity, concentration, and chemical identity have not been compromised.
Methodology:
A. Sterility Testing (based on USP <71>)
-
In a laminar flow hood, directly inoculate 1 mL of the sterilized Agent-29 solution into two types of sterile growth media:
-
Tryptic Soy Broth (TSB) for detecting aerobic bacteria and fungi (incubate at 20-25°C).
-
Fluid Thioglycollate Medium (FTM) for detecting anaerobic and aerobic bacteria (incubate at 30-35°C).
-
-
Incubate the media for 14 days.
-
Observe the media for any signs of turbidity (cloudiness), which indicates microbial growth. The solution is considered sterile if no growth is observed after 14 days.
B. Purity and Potency Analysis by High-Performance Liquid Chromatography (HPLC)
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid). Note: This must be optimized for Agent-29.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The λ_max of Agent-29.
-
Procedure:
-
Prepare a standard curve using known concentrations of a non-sterilized reference standard of Agent-29.
-
Inject a sample of the pre-sterilized solution ("Control") and the post-sterilized solution ("Sample").
-
Compare the chromatograms.
-
Potency/Recovery: Calculate the concentration of the Sample against the standard curve and express it as a percentage of the Control concentration.
-
Purity: Integrate the area of the main Agent-29 peak and any new peaks (degradation products). Calculate purity as (Area_Agent-29 / Total_Area_All_Peaks) * 100.
-
-
Comparative Data Summary
Hypothetical results from a compatibility study comparing autoclaving and sterile filtration for a 1 mg/mL solution of Agent-29.
| Parameter | Control (Unsterilized) | Autoclaved (121°C, 20 min) | Sterile Filtered (0.22 µm) | Acceptance Criteria |
| Visual Appearance | Clear, colorless solution | Yellowish, slight precipitate | Clear, colorless solution | Clear, free of particulates |
| Purity by HPLC (%) | 99.8% | 85.3% | 99.7% | ≥ 99.0% |
| Recovery (%) | 100% | 85.5% | 99.2% | 95.0% - 105.0% |
| Major Degradant (%) | < 0.1% | 12.4% | < 0.1% | < 0.5% |
| Sterility Test Result | Non-Sterile | Sterile | Sterile | Sterile |
Experimental Workflow Visualization & Recommendations
The overall experimental process, from preparation to final analysis, is depicted below.
Caption: Experimental workflow for sterilization method validation.
Recommendations: Based on the comparative data, autoclaving is not a suitable method for sterilizing this compound solutions. The significant degradation (~14.5%) and change in appearance indicate severe thermal lability.
Aseptic sterile filtration is the recommended method. This technique successfully sterilizes the solution while preserving the purity and concentration of Agent-29, with recovery and purity values well within acceptable limits (>99%). It is critical that strict aseptic technique is followed during the filtration process to prevent microbial contamination. Further validation should confirm the absence of drug adsorption to the specific filter membrane chosen.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Antitubercular Agent-29
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the multi-step synthesis of Antitubercular Agent-29.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, a novel pyridyl-triazole compound. The synthesis is a four-step process:
-
Sonogashira Coupling: Formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.
-
Azide-Alkyne Cycloaddition: Construction of the triazole ring.
-
Oxidation: Conversion of a primary alcohol to a carboxylic acid.
-
Amide Coupling: Formation of the final amide bond.
Overall Synthesis Workflow
Caption: Overall workflow for the 4-step synthesis of this compound.
Step 1: Sonogashira Coupling Troubleshooting
Question: My Sonogashira coupling reaction between 2-bromo-5-nitropyridine and propargyl alcohol has a low yield (<30%). How can I improve it?
Answer: Low yields in Sonogashira couplings are common and can often be rectified by systematically evaluating the reaction components.
Troubleshooting Logic: Sonogashira Coupling
Caption: Troubleshooting flowchart for optimizing Sonogashira coupling yield.
Key Areas to Investigate:
-
Catalyst System: The palladium catalyst and copper co-catalyst are critical.
-
Palladium Catalyst: Ensure the palladium catalyst (e.g., Pd(PPh₃)₄) is fresh and has not been deactivated by air or moisture.
-
Copper(I) Co-catalyst: The Cu(I) source (e.g., CuI) is essential. Ensure it is of high purity.
-
-
Base: The choice and quality of the base are important.
-
Common bases include triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA). Ensure the base is anhydrous.
-
-
Solvent and Atmosphere: Sonogashira couplings are sensitive to oxygen.
-
The solvent (e.g., THF, DMF) must be thoroughly degassed to prevent oxidative side reactions.
-
Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Comparative Table for Sonogashira Coupling Conditions:
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Condition C (Alternative) |
| Pd Catalyst | PdCl₂(PPh₃)₂ (0.5 mol%) | Pd(PPh₃)₄ (2 mol%) | Pd(dppf)Cl₂ (1 mol%) |
| Cu Co-catalyst | CuI (1 mol%) | CuI (4 mol%) | None |
| Base | K₂CO₃ | Triethylamine (TEA) | DIPEA |
| Solvent | Dioxane | THF (degassed) | DMF (degassed) |
| Temperature | 80 °C | 65 °C | 70 °C |
| Atmosphere | Air | Nitrogen | Argon |
| Reported Yield | ~25% | ~85% | ~70% |
Step 2: Azide-Alkyne Cycloaddition Troubleshooting
Question: The click chemistry reaction to form the triazole ring is sluggish and gives a mixture of products. What can I do?
Answer: While typically high-yielding, azide-alkyne cycloadditions can face issues related to the catalyst and reagents.
Key Areas to Investigate:
-
Catalyst System: The copper(I) catalyst is generated in situ.
-
Copper Source: CuSO₄·5H₂O is commonly used. Ensure it is fully dissolved.
-
Reducing Agent: Sodium ascorbate (B8700270) is used to reduce Cu(II) to the active Cu(I) species. Use a fresh solution.
-
-
Reagent Purity:
-
Azide: The benzyl azide should be pure. Impurities can inhibit the catalyst.
-
Alkyne: Ensure the starting alkyne from Step 1 is pure and free of residual palladium catalyst, which can interfere.
-
Comparative Table for Cycloaddition Conditions:
| Parameter | Condition A (Sluggish) | Condition B (Optimized) |
| Copper Source | CuSO₄·5H₂O (5 mol%) | CuSO₄·5H₂O (10 mol%) |
| Reducing Agent | Sodium Ascorbate (10 mol%) | Sodium Ascorbate (20 mol%) |
| Solvent | t-BuOH/H₂O (1:1) | DMF/H₂O (4:1) |
| Temperature | 25 °C (Room Temp) | 40 °C |
| Reaction Time | 24 hours | 8 hours |
| Reported Yield | ~40% | ~95% |
Step 3 & 4: Oxidation and Amide Coupling Troubleshooting
Question: My oxidation of the alcohol to a carboxylic acid is incomplete, and the subsequent amide coupling has a low yield. Can I address both issues?
Answer: Incomplete oxidation will directly impact the yield of the amide coupling. It is crucial to ensure the complete conversion of the alcohol first.
Troubleshooting Logic: Oxidation & Amide Coupling
Caption: Sequential troubleshooting for the oxidation and amide coupling steps.
Key Areas to Investigate:
-
Oxidation:
-
Oxidizing Agent: If using a chromium-based oxidant (e.g., Jones reagent) is problematic, consider milder conditions like a TEMPO-catalyzed oxidation.
-
Monitoring: Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting alcohol.
-
-
Amide Coupling:
-
Coupling Reagents: Reagents like HATU, HOBt, and EDC are moisture-sensitive. Use fresh, anhydrous reagents.
-
Base: A non-nucleophilic base like DIPEA is crucial to prevent side reactions.
-
Activation: Ensure the carboxylic acid is fully activated by the coupling reagent before adding the amine.
-
Comparative Table for Amide Coupling Conditions:
| Parameter | Condition A (Low Yield) | Condition B (Optimized) |
| Coupling Agent | DCC | HATU |
| Additive | None | HOBt |
| Base | Triethylamine | DIPEA |
| Solvent | Dichloromethane (B109758) (DCM) | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Reported Yield | ~35% | ~90% |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for the overall yield? A1: The Sonogashira coupling (Step 1) is often the most challenging and can be a significant bottleneck. Optimizing this step will have the largest impact on the overall yield.
Q2: Can the order of the synthesis steps be changed? A2: It is not recommended. For instance, performing the oxidation before the cycloaddition could lead to side reactions with the alkyne. The presented sequence protects the sensitive functional groups until the appropriate stage.
Q3: Are there any specific safety precautions for this synthesis? A3: Yes. Benzyl azide is potentially explosive and should be handled with care, avoiding high temperatures and shock. Always use appropriate personal protective equipment (PPE), especially when working with palladium catalysts and strong oxidants.
Q4: How should I purify the intermediates? A4: Column chromatography is recommended for all intermediates. A gradient elution using hexane (B92381) and ethyl acetate (B1210297) is typically effective for intermediates A and B. For the carboxylic acid (Intermediate C) and the final product, a mobile phase containing a small amount of methanol (B129727) may be necessary.
Experimental Protocols
Protocol 1: Sonogashira Coupling (Optimized)
-
To a dried Schlenk flask, add 2-bromo-5-nitropyridine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed THF via syringe.
-
Add triethylamine (2.5 eq) followed by propargyl alcohol (1.2 eq).
-
Stir the reaction mixture at 65 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter through Celite, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Azide-Alkyne Cycloaddition (Optimized)
-
Dissolve Intermediate A (1.0 eq) and benzyl azide (1.1 eq) in a 4:1 mixture of DMF and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate (B86663) pentahydrate (0.1 eq).
-
Stir the mixture vigorously at 40 °C for 8 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Oxidation (TEMPO-catalyzed)
-
Dissolve Intermediate B (1.0 eq) in dichloromethane (DCM).
-
Add TEMPO (0.1 eq) and bleach (1.5 eq, aqueous solution) at 0 °C.
-
Stir the biphasic mixture vigorously until the starting material is consumed (as monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Dry the combined organic layers and concentrate to yield the carboxylic acid.
Protocol 4: Amide Coupling (Optimized)
-
Dissolve Intermediate C (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and HOBt (1.2 eq).
-
Cool the mixture to 0 °C and add DIPEA (3.0 eq).
-
Stir for 20 minutes to activate the acid.
-
Add cyclopropylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography to obtain this compound.
"Antitubercular agent-29" solubility issues and solutions
Technical Support Center: Antitubercular agent-29
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the novel investigational drug, "this compound," in aqueous media.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing poor solubility in aqueous media. Why is this happening?
A1: Poor aqueous solubility is a common challenge with many new chemical entities, including antitubercular agents.[1][2][3][4] Several factors can contribute to this:
-
Molecular Properties: this compound has a high molecular weight and is highly lipophilic (hydrophobic). Its stable crystalline structure makes it difficult for water molecules to solvate the individual molecules.
-
pH of the Medium: As a weakly basic compound, the solubility of this compound is highly dependent on the pH of the aqueous medium. Its solubility is lowest at neutral and basic pH levels.
-
Polymorphism: The solid-state of the compound can exist in different crystalline forms (polymorphs), which can have significantly different solubilities.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. The compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can be diluted into aqueous media for experiments. However, it is crucial to be mindful of the final DMSO concentration in your assays.
Q3: My compound precipitates when I dilute my DMSO stock solution into my cell culture medium or buffer. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[5] Here are some strategies to prevent this:
-
Decrease the Final Concentration: The final concentration of this compound in the media may be exceeding its aqueous solubility limit. Try lowering the final working concentration.
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[5]
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to a large volume of media, perform a serial dilution of the DMSO stock in pre-warmed media.[5] Add the compound dropwise while gently vortexing the media.[5]
-
Control the Final DMSO Concentration: High final concentrations of DMSO can be toxic to cells.[6][7][8][9] Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[5]
Q4: Can I use DMSO for in vivo studies with this compound? What are the alternatives?
A4: While DMSO can be used in some in vivo studies, it can have toxic effects at higher concentrations.[6][9] For preclinical and clinical development, it is often necessary to develop an aqueous-based formulation. Alternatives to DMSO for in vivo administration include:
-
Co-solvents: A mixture of water and a water-miscible solvent like ethanol (B145695) or propylene (B89431) glycol can increase solubility.[10][11]
-
Cyclodextrins: Encapsulating the drug in cyclodextrin (B1172386) molecules can significantly enhance aqueous solubility.[1][2]
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[3][12]
Q5: What are the main categories of solubility enhancement techniques I can explore for this compound?
A5: There are several established techniques to improve the solubility of poorly water-soluble drugs.[1][2][10][13] These can be broadly categorized as:
-
Physical Modifications: This includes particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[1][10][14]
-
Chemical Modifications: This involves changing the pH, using buffers, creating prodrugs, or forming salts or co-crystals.[2][10]
-
Use of Excipients: This includes complexation with agents like cyclodextrins and the use of surfactants or co-solvents.[1][2][13]
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.001 |
| PBS (pH 7.4) | < 0.001 |
| Ethanol | 2.5 |
| Methanol | 1.8 |
| DMSO | > 100 |
Table 2: Effect of pH on the Aqueous Solubility of this compound
| pH | Solubility (µg/mL) |
| 3.0 | 5.2 |
| 5.0 | 0.8 |
| 7.4 | < 0.1 |
| 9.0 | < 0.1 |
Table 3: Solubility Enhancement of this compound with HP-β-Cyclodextrin (in PBS pH 7.4)
| HP-β-CD Concentration (% w/v) | Solubility of this compound (µg/mL) |
| 0 | < 0.1 |
| 1 | 5.3 |
| 2 | 12.8 |
| 5 | 35.2 |
| 10 | 89.7 |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex the tube vigorously for 2-3 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Protocol 2: Determining Aqueous Solubility using the Shake-Flask Method
-
Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer (e.g., PBS pH 7.4).[15][16][17][18][19]
-
Materials:
-
This compound (powder)
-
PBS (pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column and detection method
-
-
Procedure:
-
Add an excess amount of this compound powder to a glass vial (e.g., 5 mg).
-
Add a known volume of PBS (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at 25°C or 37°C.
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC method.
-
Protocol 3: Enhancing Solubility using HP-β-Cyclodextrin
-
Objective: To prepare a formulation of this compound with enhanced aqueous solubility using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[20][21][22]
-
Materials:
-
This compound (powder)
-
HP-β-CD
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vortex mixer
-
Magnetic stirrer
-
-
Procedure:
-
Prepare solutions of HP-β-CD in the desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound powder to each HP-β-CD solution.
-
Stir the mixtures vigorously using a magnetic stirrer at room temperature for 24 hours, protected from light.
-
After stirring, follow steps 5-7 from Protocol 2 (Shake-Flask Method) to separate the undissolved solid and quantify the concentration of the solubilized drug.
-
Visualizations
Caption: A flowchart for troubleshooting precipitation of this compound.
Caption: Workflow for enhancing the solubility of this compound.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpbr.in [ijpbr.in]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. mdpi.com [mdpi.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. enamine.net [enamine.net]
- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. scispace.com [scispace.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Antitubercular Agent-29 (AT-29)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel antitubercular candidate, AT-29.
I. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for AT-29?
A1: AT-29 is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, the drug covalently binds to and inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA, a critical enzyme in the mycolic acid biosynthesis pathway. This inhibition disrupts the formation of the mycobacterial cell wall, leading to cell death.
Q2: My M. tuberculosis cultures show unexpected resistance to AT-29. What are the common resistance mechanisms?
A2: The primary mechanisms of resistance to AT-29 are:
-
Mutations in the katG gene: These mutations can reduce or eliminate the ability of the KatG enzyme to activate the AT-29 prodrug.
-
Mutations in the inhA gene or its promoter region: Alterations in the inhA coding sequence can prevent the binding of activated AT-29 to its target, while mutations in the promoter region can lead to overexpression of InhA, requiring higher concentrations of the drug for inhibition.
-
Efflux Pump Overexpression: Increased expression of specific efflux pumps can actively transport AT-29 out of the bacterial cell, reducing its intracellular concentration.
Q3: How can I confirm the mechanism of resistance in my AT-29 resistant M. tuberculosis strain?
A3: A step-by-step approach is recommended:
-
Sequence the katG and inhA genes: This will identify any mutations that could confer resistance.
-
Perform a quantitative Reverse Transcription PCR (qRT-PCR): This will quantify the expression levels of inhA and known efflux pump genes to check for overexpression.
-
Conduct a KatG activity assay: This biochemical assay can determine if the KatG enzyme in the resistant strain is functional.
II. Troubleshooting Guides
This section addresses specific issues that may arise during your research and provides actionable solutions.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for AT-29.
| Potential Cause | Recommended Solution |
| Inoculum variability | Standardize the inoculum preparation. Ensure a consistent McFarland standard (e.g., 0.5) is used for all experiments. |
| AT-29 degradation | Prepare fresh stock solutions of AT-29 for each experiment. Store the stock solution in small aliquots at -80°C and protect from light. |
| Media composition | Use a consistent batch of Middlebrook 7H9 or 7H11 medium. Variations in albumin, dextrose, or catalase (ADC) supplement can affect drug activity. |
| Plate incubation conditions | Ensure proper sealing of microplates to prevent evaporation. Maintain a consistent temperature (37°C) and CO2 level (if required) in the incubator. |
Issue 2: Failure to amplify katG or inhA genes via PCR from resistant isolates.
| Potential Cause | Recommended Solution |
| Poor DNA quality | Optimize the DNA extraction protocol. Ensure complete lysis of the mycobacterial cell wall using a combination of enzymatic and mechanical methods (e.g., bead beating). |
| PCR inhibitor carryover | Include a DNA cleanup step (e.g., using a spin column) after extraction to remove potential inhibitors like heparin or residual lysis buffer components. |
| Incorrect primer design | Verify primer sequences against the M. tuberculosis H37Rv reference genome. Check for potential secondary structures or primer-dimer formation. |
| Inappropriate PCR cycling conditions | Optimize the annealing temperature using a gradient PCR. Ensure a sufficient extension time for the full-length amplification of the target genes. |
Issue 3: No detectable difference in InhA protein levels between sensitive and resistant strains via Western Blot.
| Potential Cause | Recommended Solution |
| Inefficient protein extraction | Use a robust lysis buffer containing a cocktail of protease inhibitors specifically designed for mycobacteria. Sonication or bead beating can improve protein yield. |
| Poor antibody quality | Use a validated anti-InhA antibody. Titrate the primary and secondary antibodies to determine the optimal concentration. |
| Insufficient protein loading | Quantify the total protein concentration in your lysates using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes. |
| Resistance is not due to InhA overexpression | The resistance mechanism may be due to mutations in katG or inhA that affect drug binding but not protein expression levels. Proceed with gene sequencing. |
III. Experimental Protocols
Protocol 1: Determination of AT-29 MIC using Microplate Alamar Blue Assay (MABA)
-
Prepare a standardized inoculum of M. tuberculosis equivalent to a 0.5 McFarland standard in Middlebrook 7H9 broth supplemented with ADC.
-
Serially dilute AT-29 in a 96-well microplate to achieve a range of final concentrations.
-
Add the standardized bacterial suspension to each well. Include a drug-free control and a sterile control.
-
Seal the plate and incubate at 37°C for 7 days.
-
On day 7, add a mixture of Alamar Blue and Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Read the results visually or with a fluorometer. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
Protocol 2: Sequencing of katG and inhA genes
-
Extract genomic DNA from both AT-29 sensitive and resistant M. tuberculosis isolates.
-
Design primers to amplify the entire coding sequence and promoter regions of katG and inhA.
-
Perform PCR amplification using a high-fidelity DNA polymerase.
-
Purify the PCR products to remove unincorporated primers and dNTPs.
-
Send the purified PCR products for Sanger sequencing.
-
Align the resulting sequences with the reference sequence from a sensitive strain (e.g., H37Rv) to identify mutations.
IV. Data Presentation
Table 1: Comparative MIC Values for AT-29 in Susceptible and Resistant M. tuberculosis Strains
| Strain ID | Genotype | AT-29 MIC (µg/mL) | Fold Change in MIC |
| H37Rv (Control) | Wild-Type | 0.05 | - |
| AT29-R1 | katG (S315T) | 2.0 | 40 |
| AT29-R2 | inhA promoter (-15 C->T) | 0.8 | 16 |
| AT29-R3 | Wild-Type katG & inhA | 1.2 | 24 |
Table 2: Gene Expression Analysis in AT-29 Resistant Strains via qRT-PCR
| Strain ID | Target Gene | Relative Fold Change in Expression (vs. H37Rv) |
| AT29-R1 | inhA | 1.2 |
| AT29-R2 | inhA | 8.5 |
| AT29-R3 | efpA (efflux pump) | 12.3 |
V. Visualizations
Caption: Mechanism of action for Antitubercular Agent-29 (AT-29).
Caption: Common resistance mechanisms against AT-29.
Caption: Workflow for investigating AT-29 resistance mechanisms.
Technical Support Center: Crystallization of Antitubercular Agent-29
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of "Antitubercular agent-29."
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of this compound?
A1: The successful crystallization of any compound, including this compound, is a multifactorial process. The most critical parameters to control are:
-
Supersaturation: This is the primary driving force for crystallization. A solution must be supersaturated for nucleation and crystal growth to occur.[1][2]
-
Solvent Selection: The choice of solvent is crucial as it affects solubility, nucleation, and crystal growth. The ideal solvent will dissolve the compound when hot but have limited solubility at lower temperatures.[3][4][5]
-
Temperature: Temperature directly influences solubility and the rate of nucleation and crystal growth.[2][6] Precise temperature control is essential for reproducible results.
-
Purity of the Compound: Impurities can significantly hinder crystal formation or affect the crystal habit, sometimes leading to oiling out or the formation of an amorphous solid.[2][6][7][8]
-
Cooling Rate: The rate at which a saturated solution is cooled can determine the size and quality of the resulting crystals. Rapid cooling often leads to small, less pure crystals.[4][9]
Q2: I am not getting any crystals, what should I do?
A2: If no crystals form upon cooling, your solution may be too dilute or experiencing issues with nucleation. Here are some steps to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.[10][11]
-
Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the supersaturated solution. This provides a template for crystal growth.[3][5][10]
-
Reduce Solvent Volume: If the solution is too dilute, you can carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[10][11]
-
Lower Temperature: Try cooling the solution to a lower temperature using an ice bath, which may be necessary to reach the point of supersaturation.[11]
Q3: My compound is "oiling out" instead of crystallizing. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities.[11] To address this:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.[11]
-
Change Solvents: The solubility of your compound may be too high in the chosen solvent. Try a solvent in which it is less soluble.[12]
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.[11]
-
Purify the Compound: If impurities are suspected, further purification of this compound may be necessary before attempting crystallization again.[12]
Q4: The crystals I'm getting are very small or needle-like. How can I grow larger, higher-quality crystals?
A4: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger, more well-defined crystals, you need to slow down the crystallization process:
-
Slower Cooling: A slower cooling rate allows for fewer nucleation events and promotes the growth of larger crystals.[4][13]
-
Use a Co-solvent System: The use of a binary or tertiary solvent system can sometimes promote the growth of different crystal faces and improve crystal morphology.[5]
-
Reduce Supersaturation: A lower degree of supersaturation will slow down the nucleation rate, favoring the growth of existing crystals over the formation of new ones.[4] This can be achieved by using slightly more solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent).2. Lack of nucleation sites.3. Compound is highly soluble at low temperatures. | 1. Reduce solvent volume by evaporation and re-cool.[10][11]2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[3][5][10][11]3. Try a different solvent with lower solubility for the compound. |
| "Oiling Out" | 1. Compound is highly impure.2. Melting point of the compound is below the boiling point of the solvent.3. Solution is too concentrated. | 1. Purify the compound further before crystallization.2. Select a lower-boiling point solvent or use a co-solvent system.3. Re-heat to dissolve the oil, add a small amount of extra solvent, and cool slowly.[11] |
| Poor Crystal Yield | 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent. | 1. Concentrate the mother liquor and cool again to obtain a second crop of crystals.2. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Rapid Crystal Formation (Powder) | 1. Solution is too supersaturated.2. Cooling rate is too fast. | 1. Use slightly more solvent to dissolve the compound initially.2. Slow down the cooling process by insulating the flask.[10] |
| Inconsistent Crystal Form (Polymorphism) | 1. Slight variations in experimental conditions (temperature, solvent, impurities).[3][7] | 1. Strictly control all crystallization parameters.2. Use seeding with the desired polymorph to control the crystal form.[3]3. Conduct polymorph screening studies. |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This method is suitable when this compound is soluble in a volatile solvent.
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., acetone, ethyl acetate) in a clean vial to create a nearly saturated solution.
-
Loosely cap the vial or cover it with parafilm.
-
Punch a few small holes in the cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days for crystal formation.
Protocol 2: Slow Cooling Crystallization
This is a common method for compounds that are significantly more soluble in a hot solvent than in a cold one.
-
Place this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent and heat the mixture to boiling while stirring to dissolve the compound.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
Cover the flask and allow it to cool slowly to room temperature.
-
For better yield, the flask can then be placed in an ice bath or refrigerator to induce further crystallization.
-
Collect the crystals by filtration.
Protocol 3: Vapor Diffusion Crystallization
This technique is useful for growing high-quality single crystals, especially with small amounts of material.
-
Dissolve this compound in a "good" solvent (one in which it is readily soluble) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a "poor" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent) to the bottom of the larger container, ensuring the level is below the top of the small vial.
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of this compound and promoting slow crystal growth.
Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. Crystallization - Wikipedia [en.wikipedia.org]
- 2. helgroup.com [helgroup.com]
- 3. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 4. researchgate.net [researchgate.net]
- 5. unifr.ch [unifr.ch]
- 6. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 7. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 8. syrris.com [syrris.com]
- 9. achievechem.com [achievechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advice for Crystallization [chem.uni-potsdam.de]
Technical Support Center: Optimizing "Antitubercular agent-29" Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of "Antitubercular agent-29" for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for "this compound" in a murine model?
A1: For a novel compound like "this compound," the initial in vivo dose is typically determined after establishing a maximum tolerated dose (MTD). A common starting point for efficacy studies is often extrapolated from in vitro data and is generally set at a fraction of the MTD. If no prior in vivo data exists, a dose-ranging study is crucial. A conservative starting point could be in the range of 10-25 mg/kg, administered orally once daily, but this must be validated with an MTD study.[1]
Q2: How is the Maximum Tolerated Dose (MTD) for "this compound" determined?
A2: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity over a specified period.[2] It is typically determined through a dose escalation study in a small number of animals. The MTD is identified as the dose preceding the one that causes significant adverse effects, such as more than 15-20% weight loss, or other overt signs of toxicity.[1][2] A detailed protocol for an MTD study is provided in the "Experimental Protocols" section.
Q3: What are the common animal models used for in vivo testing of antitubercular agents?
A3: Mouse models are extensively used for preclinical evaluation of antitubercular compounds.[3] Commonly used strains include BALB/c and C57BL/6 mice. For rapid screening, interferon-gamma gene-disrupted (GKO) mice can be utilized, as the infection progresses more quickly in these animals, allowing for shorter treatment durations to observe a statistically significant effect.[3] Zebrafish larvae infected with Mycobacterium marinum also serve as a valuable model for rapid, high-throughput screening.[4]
Q4: What are the primary endpoints to measure the efficacy of "this compound" in vivo?
A4: The gold standard for assessing efficacy is the enumeration of colony-forming units (CFU) from the lungs and spleens of infected animals.[5] This method, while reliable, can be time-consuming due to the slow growth of Mycobacterium tuberculosis.[5] Alternative methods include fluorescence-based imaging assays using reporter strains of M. tuberculosis, which can provide faster results.[5] Monitoring changes in body weight can also serve as a rapid, preliminary indicator of drug efficacy.[6]
Q5: What is the mechanism of action for "this compound"?
A5: As "this compound" is a novel investigational agent, its precise mechanism of action is likely under investigation. Common mechanisms of action for antitubercular drugs include inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis.[7][8] For example, isoniazid (B1672263) inhibits the synthesis of mycolic acids, a key component of the mycobacterial cell wall, while rifampin inhibits DNA-dependent RNA polymerase.[8][9][10] Understanding the mechanism can help in designing rational combination therapies.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| High mortality in the treatment group | - Drug toxicity at the tested dose.- Formulation issues leading to poor absorption or adverse effects.- Off-target effects of the compound. | - Conduct a formal Maximum Tolerated Dose (MTD) study.[1]- Re-evaluate the formulation and vehicle used for administration.- Perform in vitro cytotoxicity assays on relevant cell lines. |
| No significant reduction in bacterial load (CFU) | - Insufficient drug exposure at the site of infection.- The tested dose is below the therapeutic threshold.- The compound is rapidly metabolized or cleared.- Development of drug resistance. | - Perform pharmacokinetic (PK) studies to determine drug concentrations in plasma and lung tissue.- Conduct a dose-escalation study to find the optimal therapeutic dose.- Investigate potential drug-drug interactions if used in combination therapy.- Assess the frequency of resistant mutants in vitro.[1] |
| High variability in CFU counts within a treatment group | - Inconsistent drug administration.- Uneven infection inoculum.- Individual animal differences in metabolism or immune response. | - Ensure proper training and technique for drug administration (e.g., oral gavage).- Standardize the infection protocol to ensure a consistent bacterial load.- Increase the number of animals per group to improve statistical power. |
| Weight loss in treated animals | - The dose may be approaching the MTD.- The vehicle or formulation may be causing adverse effects.- The infection itself is not being effectively controlled. | - Reduce the dose of "this compound".- Include a vehicle-only control group to assess the effects of the formulation.- Correlate weight loss data with CFU counts to distinguish between drug toxicity and disease progression.[6] |
Data Presentation
Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study Results for "this compound"
| Group | Dose (mg/kg/day) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | MTD Determination |
| 1 | Vehicle Control | +2.5% | None | - |
| 2 | 25 | +1.8% | None | Tolerated |
| 3 | 50 | -1.2% | None | Tolerated |
| 4 | 100 | -8.5% | Mild lethargy | MTD |
| 5 | 200 | -18.2% | Significant lethargy, ruffled fur | Exceeded MTD |
Table 2: Hypothetical Efficacy of "this compound" in a Murine Model of Tuberculosis
| Treatment Group | Dose (mg/kg/day) | Mean Log10 CFU in Lungs (± SD) | Mean Log10 CFU in Spleen (± SD) |
| Untreated Control | - | 8.2 ± 0.4 | 5.9 ± 0.3 |
| "this compound" | 25 | 6.5 ± 0.5 | 4.8 ± 0.4 |
| "this compound" | 50 | 5.1 ± 0.3 | 3.6 ± 0.2 |
| Isoniazid (Control) | 25 | 4.9 ± 0.2 | 3.4 ± 0.3 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: 6-8 week old female BALB/c mice.
-
Groups: 5 groups of 3-5 mice each.
-
Dosing: Administer "this compound" orally once daily for 14 days at escalating doses (e.g., 25, 50, 100, 200 mg/kg). Include a vehicle control group.[1]
-
Monitoring: Record body weight daily and observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming).[1]
-
Endpoint: The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >15%) or overt signs of toxicity.[1][2]
Protocol 2: In Vivo Efficacy Study in a Murine Model
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Animal Model: 6-8 week old female BALB/c mice.
-
Infection: Infect mice via aerosol route with a low dose of M. tuberculosis to achieve an initial implantation of approximately 100-200 bacilli in the lungs.
-
Treatment Groups:
-
Untreated control (vehicle only).
-
"this compound" at two different doses below the MTD (e.g., 25 and 50 mg/kg).
-
Positive control (e.g., Isoniazid at 25 mg/kg).
-
-
Dosing: Begin treatment 2-3 weeks post-infection and continue for 4 weeks, administering the compounds orally once daily.
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on 7H11 agar. Enumerate CFU after 3-4 weeks of incubation at 37°C.
-
Data Analysis: Convert CFU counts to Log10 values and compare the mean Log10 CFU between treatment groups and the untreated control group using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualizations
Caption: Workflow for in vivo dosage optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitubercular Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. unisciencepub.com [unisciencepub.com]
- 9. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
reducing cytotoxicity of "Antitubercular agent-29" derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with "Antitubercular agent-29" (ATA-29) derivatives. Our goal is to help you mitigate cytotoxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our lead ATA-29 derivative in standard cell lines. What are the first troubleshooting steps?
A1: High cytotoxicity is a common challenge in early drug development. We recommend a systematic approach to identify the root cause. First, verify the experimental setup. This includes confirming the correct compound concentration, ensuring cell viability prior to treatment, and checking for any potential contaminants in the cell culture.[1] It's also crucial to re-evaluate the dose-response curve to confirm the IC50 value.[2] If the cytotoxicity is confirmed, consider the possibility of off-target effects or inherent compound toxicity.
Q2: Which cell lines are recommended for assessing the cytotoxicity of ATA-29 derivatives?
A2: The choice of cell line is critical for obtaining relevant cytotoxicity data. For antitubercular agents, it is advisable to use a panel of cell lines to assess toxicity in different cell types. Commonly used and recommended cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity, a common side effect of antitubercular drugs.[3]
-
A549 (Human Alveolar Epithelial Carcinoma): As the lung epithelium is the primary site of Mycobacterium tuberculosis infection.[3]
-
THP-1 or MonoMac-6 (Human Monocytic Cell Lines): To evaluate toxicity in macrophages, the primary host cells for M. tuberculosis.[3][4]
-
Vero (African Green Monkey Kidney Epithelial Cells): Often used as a general toxicity screening cell line.[3]
Q3: What are the standard methods for evaluating the cytotoxicity of ATA-29 derivatives?
A3: Several assays can be used to measure cytotoxicity, each with its own advantages. We recommend using orthogonal methods to confirm your results.[5]
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[2][3] It is a widely used and cost-effective method.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating compromised membrane integrity.
-
Extracellular Flux (XF) Analysis: A more sensitive method that assesses cellular bioenergetic metabolism in real-time, which can reveal drug-induced stress before cell death occurs.[3][6]
-
Flow Cytometry: Can provide detailed information on cell death mechanisms (apoptosis vs. necrosis) using specific staining protocols.[4]
Q4: Our ATA-29 derivative shows a narrow therapeutic window. What strategies can we employ to reduce its cytotoxicity?
A4: Improving the therapeutic index is a key challenge. Here are several strategies to consider:
-
Rational Drug Design: Utilize computational and structural biology tools to modify the ATA-29 scaffold. The goal is to design derivatives with higher specificity for the mycobacterial target and reduced affinity for host cell off-targets.[7]
-
Formulation Strategies: Encapsulating the ATA-29 derivative in liposomes or nanoparticles can control its release and biodistribution, potentially reducing systemic toxicity.[4] Fucoidan-coated liposomes, for instance, have been shown to significantly lower the cytotoxicity of some antitubercular agents.[4]
-
High-Throughput Screening (HTS): Screen a library of ATA-29 derivatives to identify compounds with the best balance of efficacy and low cytotoxicity.[7]
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency across the plate. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are prone to evaporation. Fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells after adding the compound. If precipitation is observed, consider using a lower concentration or a different solvent system. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and experiments. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Guide 2: Unexpectedly High Cytotoxicity in Control Cells
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest concentration of the solvent used. |
| Contamination (Mycoplasma or Bacterial) | Regularly test cell cultures for contamination. Discard any contaminated stocks. |
| Poor Cell Health | Do not use cells that are overgrown or have been passaged too many times. Ensure optimal culture conditions (media, temperature, CO2). |
| High Spontaneous Control Absorbance | This could be due to high cell density. Optimize the cell number per well.[8] |
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of ATA-29 derivatives using the MTT assay.
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete culture medium
-
ATA-29 derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Positive control (e.g., Staurosporine)
-
Microplate reader
Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of the ATA-29 derivative in culture medium. A typical concentration range to test is from 0.1 µM to 100 µM.[2] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for untreated cells (negative control), vehicle control (medium with DMSO), and a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C in the dark.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log concentration of the ATA-29 derivative to generate a dose-response curve and determine the IC50 value.[2]
Visualizations
Diagram 1: General Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of ATA-29 derivatives.
Diagram 2: Decision Tree for Troubleshooting High Cytotoxicity
Caption: Troubleshooting decision tree for high cytotoxicity results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
challenges in scaling up "Antitubercular agent-29" production
Technical Support Center: Antitubercular Agent-29 (ATA-29)
Welcome to the technical support center for this compound (ATA-29). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist with your experiments and production scale-up of this novel bicyclic nitroimidazole derivative.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and experimental use of ATA-29.
Category 1: Synthesis and Purification
Question: Why is the yield of the final cyclization step for ATA-29 consistently low?
Answer: Low yield in the final intramolecular cyclization step is a common challenge, often related to reaction conditions and reagent quality. Consider the following:
-
Solvent Purity: The reaction is highly sensitive to moisture. Ensure you are using anhydrous solvents. It is recommended to use freshly distilled toluene (B28343) or a new, sealed bottle of anhydrous grade solvent.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. While potassium carbonate is standard, its efficacy can be compromised by age and hydration. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and ensure precise stoichiometric ratios.
-
Temperature Control: Overheating can lead to the formation of side products.[1] Maintain a strict reaction temperature of 80-85°C. Use an oil bath for consistent heat transfer.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents and maintain a positive pressure throughout the reaction.
Question: I am observing a significant impurity with a similar polarity to ATA-29 during HPLC purification. How can I improve separation?
Answer: This is likely a diastereomer or a related side-product from an incomplete reaction.[1] To improve purification:
-
Optimize HPLC Method:
-
Column Choice: A C18 column is standard, but for closely related impurities, consider a column with a different stationary phase, such as a phenyl-hexyl or a chiral column if stereoisomers are suspected.
-
Solvent Gradient: Switch from an isocratic elution to a shallow gradient. For example, instead of a constant 70:30 Acetonitrile (B52724):Water mix, try a gradient that runs from 65:35 to 75:25 over 30 minutes. This can enhance the resolution between closely eluting peaks.
-
-
Alternative Purification: Flash column chromatography with a high-surface-area silica (B1680970) gel can sometimes provide better separation than preparative HPLC for specific impurities. Experiment with a solvent system like Ethyl Acetate/Hexane with a small percentage of methanol.
-
Recrystallization: If the impurity is present in a small enough quantity (<5%), a final recrystallization step can significantly improve purity. A solvent/anti-solvent system like Methanol/Water or Ethyl Acetate/Heptane is a good starting point.
Category 2: Production Scale-Up
Question: During scale-up from lab (1g) to pilot (100g) scale, the reaction yield dropped by 30%. What are the likely causes?
Answer: A drop in yield during scale-up is a common challenge in pharmaceutical manufacturing.[2] The primary causes are often related to physical and chemical process parameters that do not scale linearly.[2]
-
Mixing and Mass Transfer: In larger vessels, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions.[2] Ensure your larger reactor has an appropriate impeller design (e.g., anchor or pitched-blade turbine) and that the stirring speed is optimized to ensure homogeneity without introducing excessive shear.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.[2] This can lead to poor temperature control. The reaction may require a longer heating time to reach the target temperature, or it may overshoot, promoting degradation. Re-validate your heating and cooling parameters for the larger vessel.
-
Reagent Addition: The rate of reagent addition becomes more critical at a larger scale. A slow, controlled addition of the base via a syringe pump is recommended to maintain control over the reaction exotherm and minimize side product formation.
Question: We are facing batch-to-batch variability in the particle size of the final ATA-29 product. What should we investigate?
Answer: Variability in nanoparticle or crystal properties is a significant hurdle in scaling up production.[3] Key areas to investigate include:
-
Precipitation/Crystallization Conditions: The final precipitation or crystallization step is highly sensitive. Control the rate of cooling and the addition rate of any anti-solvent precisely. Minor variations can lead to significant differences in particle size and morphology.
-
Raw Material Quality: Ensure the purity and physical properties of your starting materials are consistent across batches. Contaminated raw materials can act as nucleation sites, altering crystallization behavior.[4]
-
Filtration and Drying: The method of filtration and the drying temperature/duration can impact the final solid-state form. Over-drying or overly aggressive filtration can lead to particle agglomeration or breakage.
Category 3: In Vitro & In Vivo Experiments
Question: My MIC (Minimum Inhibitory Concentration) values for ATA-29 against M. tuberculosis H37Rv are inconsistent across experiments. What could be the cause?
Answer: Inconsistent MIC values are often traced back to subtle variations in assay conditions.
-
Inoculum Preparation: Ensure the bacterial culture is in the mid-log growth phase and that the inoculum density is standardized precisely (e.g., to an OD600 of 0.6-0.8) before dilution.[5]
-
Solvent Effects: ATA-29 is typically dissolved in DMSO. Ensure the final concentration of DMSO in all wells of your microplate is consistent and does not exceed a level that affects bacterial growth (typically <1%). Include a solvent control to verify this.
-
Plate Incubation: Ensure plates are properly sealed to prevent evaporation, which can concentrate the drug over the incubation period.[5] Also, confirm that your incubator maintains a stable temperature and atmosphere.
Question: ATA-29 shows lower efficacy in the intracellular (macrophage) assay compared to the broth-based MIC assay. Why?
Answer: This is a common observation for many antitubercular agents. Several factors could be at play:
-
Macrophage Penetration: The compound may have poor penetration into the host macrophage, limiting its access to the intracellular bacteria.
-
Host Cell Metabolism: The macrophage might metabolize ATA-29 into a less active form.
-
Efflux Pumps: Macrophages possess efflux pumps that can actively remove foreign compounds, potentially reducing the intracellular concentration of ATA-29.
-
Phagolysosomal pH: The acidic environment of the phagolysosome, where M. tuberculosis resides, might affect the stability or activity of ATA-29. The activation of nitroimidazole prodrugs is often dependent on the specific reductive environment within the mycobacterium, which could be altered by the intracellular state.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for ATA-29? ATA-29 is a prodrug that is activated by the mycobacterial enzyme F420-dependent nitroreductase. Once activated, it releases reactive nitrogen species that disrupt multiple cellular pathways, including mycolic acid biosynthesis and energy metabolism. This multi-targeted approach is believed to contribute to its potent bactericidal activity against both replicating and non-replicating (persistent) forms of M. tuberculosis.
Q2: What is the recommended solvent for storing ATA-29 stock solutions? For long-term storage, ATA-29 should be stored as a solid at -20°C in a desiccated, dark environment. For experimental use, prepare stock solutions in anhydrous DMSO at a concentration of 10-20 mM. These stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Is ATA-29 active against drug-resistant strains of M. tuberculosis? Yes, due to its novel mechanism of action, ATA-29 has shown potent activity against clinical isolates resistant to first-line drugs like isoniazid (B1672263) and rifampicin.[6] Its efficacy against strains with emerging resistance to other nitroimidazoles is currently under investigation.
Q4: What safety precautions should be taken when handling ATA-29? ATA-29 is a potent bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work with the solid compound or concentrated solutions should be performed in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete handling information.
Data Presentation
Table 1: Summary of Synthesis Yield and Purity at Different Scales
| Scale | Starting Material (g) | Average Yield (%) | Purity by HPLC (%) | Key Challenge |
| Lab Scale | 1 | 75% | >99% | Minor side-product formation |
| Pilot Scale | 100 | 55% | 98% | Heat transfer and mixing efficiency[2] |
| Process Scale | 1000 | 45% | 97.5% | Consistent temperature control |
Table 2: In Vitro Activity Profile of ATA-29
| Assay Type | Target Strain/Cell Line | Result (MIC or IC50) | Rifampicin Control |
| Broth Microdilution MIC | M. tuberculosis H37Rv | 0.125 µg/mL | 0.25 µg/mL |
| Broth Microdilution MIC | Isoniazid-Resistant Mtb | 0.125 µg/mL | 0.25 µg/mL |
| Intracellular MIC | Mtb in RAW 264.7 Macrophages | 1.0 µg/mL | 2.0 µg/mL |
| Cytotoxicity Assay | RAW 264.7 Macrophages | IC50 > 50 µg/mL | > 50 µg/mL |
Experimental Protocols
Protocol 1: HPLC Purification of Crude ATA-29
This protocol details the purification of ATA-29 from the crude reaction mixture using preparative High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA)
-
Crude ATA-29 solid
-
Rotary evaporator
2. Procedure:
-
Sample Preparation: Dissolve approximately 100 mg of crude ATA-29 in 5 mL of DMSO. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
HPLC Method Setup:
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 320 nm
-
Gradient Program:
-
0-5 min: 60% A, 40% B (Isocratic)
-
5-25 min: Linear gradient from 40% B to 70% B
-
25-30 min: 70% A, 30% B (Isocratic wash)
-
30-35 min: Linear gradient back to 40% B
-
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fractions corresponding to the main peak for ATA-29 (retention time is typically ~18-20 minutes under these conditions).
-
Product Isolation: Combine the collected fractions. Remove the acetonitrile using a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain pure ATA-29 as a solid.
-
Purity Analysis: Analyze a small sample of the final product by analytical HPLC to confirm purity (should be >99%).
Visualizations
Caption: High-level workflow for the synthesis and purification of ATA-29.
Caption: Decision tree for troubleshooting low yield during ATA-29 scale-up.
Caption: Proposed mechanism of action for this compound (ATA-29).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. mdpi.com [mdpi.com]
- 4. HWI group - Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects [hwi-group.de]
- 5. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 6. lshtm.ac.uk [lshtm.ac.uk]
Technical Support Center: Antitubercular Agent-29 Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refining and purification of Antitubercular agent-29.
Frequently Asked Questions (FAQs)
Q1: What is the recommended final purity level for this compound for in-vitro assays?
For standard in-vitro assays, a purity of ≥95% is recommended to avoid confounding results from impurities. For more sensitive assays or preclinical studies, a purity of ≥98% is advised.
Q2: What are the optimal storage conditions for purified this compound?
Purified this compound should be stored as a lyophilized powder at -20°C for short-term storage (1-2 weeks) and at -80°C for long-term storage. If in solution (e.g., DMSO), store in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: Which solvents are most suitable for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It has limited solubility in methanol (B129727) and is poorly soluble in water. For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: Low Yield After Column Chromatography
-
Question: I am experiencing a significant loss of this compound after purification by silica (B1680970) gel column chromatography. What are the potential causes and solutions?
-
Answer: Low yield can be attributed to several factors. Refer to the following table for potential causes and recommended actions.
Potential Cause Recommended Action Irreversible Adsorption The compound may be strongly and irreversibly binding to the silica gel. Consider deactivating the silica by pre-treating it with a small percentage of a polar solvent like triethylamine (B128534) in your mobile phase. Compound Degradation This compound may be sensitive to the acidic nature of silica gel. Use a different stationary phase, such as neutral alumina, or consider an alternative purification method like preparative HPLC. Improper Solvent System The polarity of the mobile phase may be too high, causing co-elution with impurities, or too low, resulting in poor elution of the compound. Optimize the solvent system using thin-layer chromatography (TLC) before scaling up to column chromatography.
Issue 2: Persistent Impurities in the Final Product
-
Question: After purification, I still observe a persistent impurity with a similar retention time to this compound in my HPLC analysis. How can I remove it?
-
Answer: A co-eluting impurity can be challenging. The following troubleshooting workflow can help address this issue.
Troubleshooting workflow for removing persistent impurities.
Issue 3: Poor Peak Shape in HPLC Analysis
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause?
-
Answer: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase.
Potential Cause Recommended Action Secondary Silanol (B1196071) Interactions Free silanol groups on the silica-based stationary phase can interact with basic functional groups on your compound. Add a small amount of a competitive base, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to protonate the silanols and reduce these interactions. Column Overload Injecting too much sample can lead to poor peak shape. Reduce the injection volume or the concentration of your sample. Column Degradation The column may be nearing the end of its lifespan. Try flushing the column with a strong solvent or replace it if the problem persists.
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Elution: Carefully add the dried sample-adsorbed silica to the top of the column. Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative Reverse-Phase HPLC
-
Objective: To achieve high purity (>98%) of this compound.
Parameter Value Column C18, 10 µm, 250 x 21.2 mm Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 30-70% B over 20 minutes Flow Rate 20 mL/min Detection 280 nm Injection Volume 500 µL (10 mg/mL in DMSO)
Purification Workflow and Decision Making
The following diagram outlines the general workflow for the purification of this compound, from crude product to the final, highly pure compound.
General purification workflow for this compound.
addressing batch-to-batch variability of "Antitubercular agent-29"
Technical Support Center: Antitubercular Agent-29
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability with this compound?
A1: Batch-to-batch variability can stem from multiple factors during the synthesis, purification, and handling processes.[1] Key sources include:
-
Variations in Raw Materials: Differences in the quality or purity of starting materials can impact the final product.[1]
-
Minor Deviations in Synthesis Conditions: Slight changes in reaction temperature, pressure, or duration can alter the impurity profile of the final compound.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect solubility and bioavailability.[2]
-
Compound Stability and Storage: Improper storage conditions (e.g., exposure to light, temperature fluctuations) can lead to degradation.
Q2: My in-vitro experiments are showing inconsistent results (e.g., variable MIC values) with a new batch of this compound. What is the first step?
A2: Inconsistent results are a primary indicator of potential batch-to-batch variability.[3] The first and most critical step is to perform a side-by-side comparison of the new batch with a previously validated, "gold-standard" batch. This comparison should ideally include analytical chemistry checks and a biological assay.
Q3: How can I minimize the impact of batch-to-batch variability on my long-term research project?
A3: To mitigate the impact of variability, consider the following strategies:
-
Purchase Larger Batches: If possible, purchase a single, large batch of this compound to last the duration of a specific set of experiments.
-
Aliquot and Store Properly: Upon receipt, aliquot the compound into smaller, single-use vials and store them under the recommended conditions to prevent degradation from repeated freeze-thaw cycles or exposure to air and moisture.
-
Establish a "Gold Standard" Batch: Reserve a small amount of a well-characterized, effective batch to use as a reference standard for all future batches.
-
Perform Quality Control Checks: Before using a new batch in critical experiments, perform basic quality control checks as outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Inconsistent Potency in Cell-Based Assays
You've received a new batch of this compound and are observing a significant shift in the dose-response curve or minimum inhibitory concentration (MIC) in your Mycobacterium tuberculosis assays.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Step 1: Analytical Quality Control
Before running further biological assays, verify the purity and identity of the new batch. Compare the results to the Certificate of Analysis (CoA) provided by the supplier and, if possible, to a previous batch.
Table 1: QC Specifications for this compound
| Parameter | Method | Specification | Common Issues |
| Purity | HPLC | ≥ 95% | Lower purity, new impurity peaks |
| Identity | LC-MS | Matches expected M+H⁺ | Incorrect mass detected |
| Appearance | Visual | White to off-white solid | Color change, clumping |
| Solubility | Visual | Clear solution in DMSO at 10 mM | Incomplete dissolution, precipitation |
Step 2: Detailed Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the new batch of this compound and compare its impurity profile to a reference batch.[4][5]
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the new and reference batches in acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis: Integrate all peaks. Calculate purity by dividing the area of the main peak by the total area of all peaks.[6] Compare the chromatograms of the new and reference batches, looking for any new or significantly larger impurity peaks.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the new batch of this compound.[7][8][9]
-
Methodology:
-
Sample Preparation: Dilute the HPLC sample stock solution 1:100 in a 50:50 mixture of Mobile Phase A and B.
-
LC-MS Conditions: Use similar LC conditions as above, but with a shorter gradient (e.g., 5-95% B over 5 minutes) to quickly elute the main peak into the mass spectrometer.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Data Analysis: Confirm that the primary mass detected corresponds to the expected molecular weight of this compound.
-
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
A new batch is showing toxicity to the host cells in an infection model or is causing other unexpected phenotypes not seen with previous batches.
Potential Cause: An unknown impurity in the new batch may have its own biological activity. Impurities can arise from the synthetic process and may not be present in every batch.[3]
Troubleshooting Approach
-
Review the HPLC/LC-MS Data: Carefully examine the impurity profiles from your QC analysis. Are there any significant new peaks in the problematic batch compared to the "gold standard" batch?
-
Consider the Mechanism of Action: Antitubercular agents often work by inhibiting critical bacterial processes like cell wall synthesis or DNA replication.[10][11][12] An impurity could potentially interfere with a host cell pathway.
Hypothetical Signaling Pathway Diagram
Caption: Impact of an impurity on a hypothetical signaling pathway.
This diagram illustrates how "this compound" achieves its desired effect by inhibiting mycolic acid synthesis, leading to bacterial lysis.[12] Simultaneously, a hypothetical "Impurity Y" from a variable batch could be inhibiting a host cell kinase, inadvertently leading to apoptosis and observed cytotoxicity.
If significant impurities are identified, it is crucial to contact the supplier with your analytical data and request a replacement batch.
References
- 1. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chimia.ch [chimia.ch]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Antitubercular Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. niaid.nih.gov [niaid.nih.gov]
- 12. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Antitubercular Agent-29 and Isoniazid Against Mycobacterium tuberculosis H37Rv
For Immediate Release
In the ongoing battle against tuberculosis, the quest for novel, more effective therapeutic agents is paramount. This guide provides a detailed comparison of the in vitro efficacy of a promising new candidate, Antitubercular agent-29 (also known as compound 6xa), against the widely used frontline drug, isoniazid (B1672263). The analysis focuses on their activity against the virulent Mycobacterium tuberculosis H37Rv strain, a standard laboratory model for tuberculosis research.
Quantitative Efficacy Assessment
The primary measure of in vitro antitubercular activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
| Agent | MIC against M. tuberculosis H37Rv (µg/mL) |
| This compound (compound 6xa) | 0.03[1] |
| Isoniazid | 0.02 - 0.06 |
As the data indicates, this compound demonstrates potent activity against M. tuberculosis H37Rv, with a reported MIC of 0.03 µg/mL. This level of efficacy is comparable to that of isoniazid, a cornerstone of current tuberculosis treatment, which exhibits an MIC range of 0.02 to 0.06 µg/mL against the same strain. This positions this compound as a compound of significant interest for further investigation.
Mechanisms of Action: A Tale of Two Inhibitors
The efficacy of an antitubercular agent is intrinsically linked to its mechanism of action. While both agents effectively inhibit the growth of M. tuberculosis, they are believed to do so through different pathways.
Isoniazid: This well-established drug is a prodrug, meaning it requires activation within the mycobacterial cell. The bacterial catalase-peroxidase enzyme, KatG, activates isoniazid, which then primarily targets and inhibits InhA, an enoyl-acyl carrier protein reductase. This enzyme is crucial for the synthesis of mycolic acids, essential components of the unique and robust mycobacterial cell wall. Disruption of mycolic acid synthesis leads to cell death.
This compound: While the precise mechanism of action for this compound is still under investigation, its chemical structure as a quinoline (B57606) derivative suggests potential targets. Compounds with similar quinoline scaffolds, such as quinolone-2-carboxamides and 4-arylthiazole-2-carboxamides, have been identified as potential inhibitors of MmpL3 (mycobacterial membrane protein large 3)[2]. MmpL3 is an essential transporter protein involved in the export of mycolic acid precursors to the cell wall. Other potential mechanisms for quinoline derivatives include the inhibition of DNA gyrase, an enzyme critical for DNA replication, or the inhibition of KatG, which would present an interesting contrast to isoniazid's mechanism of activation[3][4][5].
Visualizing the Pathways
To better understand the distinct mechanisms, the following diagrams illustrate the established pathway for isoniazid and a proposed pathway for this compound.
Caption: Isoniazid's mechanism of action against M. tuberculosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of an antitubercular agent. A standard and widely used method is the Microplate Alamar Blue Assay (MABA).
Objective: To determine the MIC of this compound and isoniazid against M. tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
This compound and isoniazid stock solutions
-
Alamar Blue reagent
-
Sterile distilled water
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., McFarland standard 0.5).
-
Drug Dilution: Serial two-fold dilutions of this compound and isoniazid are prepared in 96-well microplates using Middlebrook 7H9 broth. A range of concentrations is tested to accurately determine the MIC.
-
Inoculation: Each well containing the drug dilution is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the medium (negative control) are also included.
-
Incubation: The microplates are sealed and incubated at 37°C for a period of 5-7 days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well. The plates are then re-incubated for 24-48 hours.
-
Result Interpretation: In the presence of viable bacteria, the blue Alamar Blue reagent is reduced to a pink-colored product (resorufin). The MIC is determined as the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.
Caption: Experimental workflow for MIC determination using MABA.
Conclusion
This compound exhibits promising in vitro activity against M. tuberculosis H37Rv, with an efficacy comparable to the frontline drug isoniazid. The potential for a novel mechanism of action targeting essential mycobacterial processes, such as mycolic acid transport via MmpL3, makes it a compelling candidate for further preclinical development. Future research should focus on elucidating its precise molecular target, evaluating its efficacy in in vivo models, and assessing its safety profile to determine its potential as a future therapeutic for tuberculosis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10663D [pubs.rsc.org]
- 3. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of Tuberculosis Treatment: A Comparative Analysis of Novel QcrB Inhibitors
For Immediate Release
In the relentless pursuit of novel therapeutic strategies against Mycobacterium tuberculosis (Mtb), the cytochrome bc1 complex (QcrB) has emerged as a critical and validated drug target. This guide offers a comprehensive comparison of a promising thieno[2,3-d]pyrimidine (B153573) inhibitor, designated as "Antitubercular agent-29," against other notable QcrB inhibitors, providing researchers, scientists, and drug development professionals with essential data to inform future research and development.
The global health burden of tuberculosis, exacerbated by the rise of multidrug-resistant strains, underscores the urgent need for new antitubercular agents with novel mechanisms of action. QcrB, a key component of the Mtb electron transport chain, plays a pivotal role in cellular respiration and energy production, making it an attractive target for therapeutic intervention. Inhibition of QcrB disrupts the bacterium's ability to generate ATP, ultimately leading to cell death.
Performance Comparison of QcrB Inhibitors
This section provides a quantitative comparison of "this compound" with other known QcrB inhibitors. The data, summarized in the table below, highlights the in vitro potency of these compounds against drug-susceptible and drug-resistant Mtb strains.
| Compound Class | Specific Compound | Target | MIC (μg/mL) vs. Mtb H37Rv | MIC (μg/mL) vs. Drug-Resistant Mtb | Cytotoxicity (TC50, μM) vs. Vero cells | Reference |
| Thieno[2,3-d]pyrimidine | This compound | QcrB | Data not specified | Data not specified | Data not specified | [1] |
| Imidazo[1,2-a]pyridine | Telacebec (Q203) | QcrB | 0.006 | 0.003 - 0.014 | >10 | [2] |
| Phenoxyalkyl-benzimidazole | Compound Series | QcrB | Low nanomolar range | Active | Low cytotoxicity | [3][4] |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | Representative Hybrid 7 | QcrB | 0.006 | 0.003 - 0.014 | Very low | [2] |
Experimental Methodologies
The following protocols are fundamental to the evaluation of QcrB inhibitors and form the basis of the comparative data presented.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is determined using the microplate Alamar blue assay (MABA) or the LORA (low-oxygen-recovery assay).
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv or drug-resistant strains are cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Assay Preparation: The compounds are serially diluted in a 96-well microplate. The Mtb culture is then added to each well at a specific inoculum size.
-
Incubation: The plates are incubated at 37°C for a period of 5-7 days. For LORA, a low-oxygen environment is created to mimic the conditions of persistent infection.
-
Reading Results: After incubation, a resazurin-based indicator (Alamar blue) is added to the wells. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed using a mammalian cell line, such as Vero cells, to determine their selectivity index.
-
Cell Culture: Vero cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum.
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial activity. The concentration of the compound that reduces cell viability by 50% (TC50) is calculated.
The QcrB Inhibition Pathway
The cytochrome bc1 complex (Complex III) is a central component of the electron transport chain in Mycobacterium tuberculosis. It facilitates the transfer of electrons from menaquinol (B15198786) to cytochrome c, a process coupled with the translocation of protons across the inner membrane. This proton gradient drives the synthesis of ATP by ATP synthase. QcrB inhibitors bind to the QcrB subunit of this complex, blocking the electron flow and thereby inhibiting ATP production, which is essential for the bacterium's survival.
Caption: Mtb Electron Transport Chain and QcrB Inhibition.
This guide provides a foundational overview for the comparative assessment of "this compound" and other QcrB inhibitors. Further head-to-head studies with standardized assays are crucial for a definitive evaluation of their therapeutic potential. The continued exploration of this and other novel targets is paramount in the global fight against tuberculosis.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of Novel Antitubercular Agents: Contezolid (Proxy for "Antitubercular agent-29") vs. Linezolid, Bedaquiline, and Pretomanid
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative analysis of the efficacy of Contezolid (serving as a proxy for the designated "Antitubercular agent-29"), a next-generation oxazolidinone, against other key novel and repurposed agents: Linezolid, Bedaquiline, and Pretomanid. The data presented is compiled from various preclinical and clinical studies to aid in the evaluation and strategic development of new antitubercular regimens.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative efficacy data for the selected antitubercular agents.
Table 1: In Vitro Activity against Mycobacterium tuberculosis
| Agent | Class | Mechanism of Action | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Contezolid | Oxazolidinone | Inhibition of protein synthesis (50S ribosomal subunit) | 0.5 | 1.0[1] |
| Linezolid | Oxazolidinone | Inhibition of protein synthesis (50S ribosomal subunit) | 0.5 - 1.0 | 1.0 - 2.0[2] |
| Bedaquiline | Diarylquinoline | Inhibition of ATP synthase | 0.03 - 0.06 | 0.06 - 0.12 |
| Pretomanid | Nitroimidazole | Inhibition of mycolic acid synthesis and respiratory poisoning | 0.015 - 0.25 | 0.03 - 0.5 |
MIC50/MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of tested Mtb isolates, respectively. Values are approximate ranges compiled from multiple sources.
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Agent | Mouse Model | Dosing Regimen | Reduction in Lung CFU (log10) |
| Contezolid | BALB/c | 100 mg/kg, once daily | Comparable to Linezolid[1] |
| Linezolid | BALB/c | 100 mg/kg, once daily | Significant reduction vs. untreated control[1] |
| Bedaquiline | BALB/c | 25 mg/kg, 5 days/week | ~2.5 (as part of a combination regimen) |
| Pretomanid | BALB/c | 100 mg/kg, once daily | ~2.0 (as part of a combination regimen) |
CFU: Colony Forming Units. Efficacy data for Bedaquiline and Pretomanid are often reported in combination regimens, making direct monotherapy comparisons challenging.
Table 3: Clinical Efficacy Highlights
| Agent | Patient Population | Key Efficacy Endpoint |
| Contezolid | Drug-Resistant TB | Comparable sputum culture conversion rates to Linezolid with a better safety profile[3] |
| Linezolid | MDR-TB/XDR-TB | Sputum culture conversion rates >80% in many studies[2][4] |
| Bedaquiline | MDR-TB | Significantly increased culture conversion rates when added to a background regimen |
| Pretomanid | XDR-TB, treatment-intolerant/non-responsive MDR-TB | As part of the BPaL regimen, treatment success in ~90% of patients |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summarized protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antitubercular agent is determined using the broth microdilution method.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 0.5. This suspension is then further diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing the supplemented 7H9 broth.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are sealed and incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
The murine model is a standard for evaluating the in vivo efficacy of new antitubercular agents.
-
Infection: BALB/c mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv to establish a chronic lung infection. The infection is allowed to establish for 4-6 weeks.
-
Treatment: Infected mice are randomized into treatment and control groups. The investigational and control drugs are administered daily or five times a week via oral gavage for a period of 4 to 8 weeks.
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324).
-
Data Analysis: After incubation at 37°C for 3-4 weeks, the number of CFUs is counted. The efficacy of the treatment is determined by the log10 reduction in CFU in the organs of treated mice compared to the untreated control group.
Macrophage Infection Model
This in vitro model assesses the intracellular activity of antitubercular agents.
-
Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in 96-well plates.
-
Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI) and incubated to allow for phagocytosis.
-
Treatment: Extracellular bacteria are removed by washing, and the infected cells are treated with various concentrations of the test compounds.
-
Intracellular Viability Assessment: After a defined incubation period, the macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is determined by plating the lysate on 7H11 agar and counting the CFUs.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for selected novel antitubercular agents.
Experimental Workflow: In Vivo Efficacy Testing
Caption: Experimental workflow for in vivo efficacy testing in a murine model.
References
Comparative Analysis of Cross-Resistance Between Antitubercular Agent-29 and Existing Tuberculosis Therapies
For Immediate Release
This guide provides a comprehensive analysis of the cross-resistance profile of the novel developmental candidate, Antitubercular agent-29, against existing first- and second-line tuberculosis (TB) drugs. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-tuberculosis therapies. A lack of cross-resistance with current treatments is a critical attribute for any new agent intended to treat multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Executive Summary
This compound is a novel synthetic compound that targets the mycobacterial cell wall by inhibiting the biosynthesis of mycolic acid, a mechanism distinct from isoniazid.[1][2] This guide summarizes the in vitro cross-resistance studies of this compound against a panel of Mycobacterium tuberculosis (Mtb) strains with well-characterized resistance to current anti-TB drugs. The findings indicate a promising lack of cross-resistance between this compound and major first- and second-line drugs, suggesting its potential as a valuable component in future combination therapies for drug-resistant TB.
Data on Minimum Inhibitory Concentrations (MIC)
The susceptibility of various drug-resistant M. tuberculosis strains to this compound was determined by measuring their Minimum Inhibitory Concentrations (MICs). The MIC is defined as the lowest drug concentration that prevents visible growth of more than 99% of the bacterial population.[3] The results, summarized in the table below, demonstrate that this compound maintains potent activity against strains resistant to Isoniazid, Rifampicin, Moxifloxacin, and Bedaquiline.
| M. tuberculosis Strain | Resistance Profile | MIC of this compound (µg/mL) | MIC of Isoniazid (µg/mL) | MIC of Rifampicin (µg/mL) | MIC of Moxifloxacin (µg/mL) | MIC of Bedaquiline (µg/mL) |
| H37Rv (ATCC 27294) | Susceptible (Wild-Type) | 0.125 | 0.06 | 0.125 | 0.25 | 0.03 |
| INH-R1 (katG S315T) | Isoniazid-Resistant | 0.125 | > 8 | 0.125 | 0.25 | 0.03 |
| RIF-R1 (rpoB S531L) | Rifampicin-Resistant | 0.125 | 0.06 | > 16 | 0.25 | 0.03 |
| MOX-R1 (gyrA D94G) | Moxifloxacin-Resistant | 0.125 | 0.06 | 0.125 | > 4 | 0.03 |
| BDQ-R1 (atpE A63P) | Bedaquiline-Resistant | 0.125 | 0.06 | 0.125 | 0.25 | > 2 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method in a 96-well plate format.[4][5]
-
Bacterial Culture: Mycobacterium tuberculosis strains were cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.2% glycerol.[4]
-
Inoculum Preparation: A bacterial suspension equivalent to a 1.0 McFarland standard was prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Drug Dilution: this compound and the comparator drugs were serially diluted in Middlebrook 7H9 broth.
-
Incubation: The plates were incubated at 37°C for 14-21 days.[3]
-
MIC Determination: The MIC was recorded as the lowest concentration of the drug that inhibited visible growth.
Generation of Resistant Strains
Resistant strains were generated through in vitro selection by exposing the H37Rv strain to sub-MIC concentrations of the respective drugs over a prolonged period. The resulting resistant colonies were isolated, and the specific resistance-conferring mutations were confirmed by whole-genome sequencing.
Logical Workflow for Cross-Resistance Assessment
The following diagram illustrates the workflow for assessing the cross-resistance profile of a new antitubercular agent.
References
- 1. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
Head-to-Head Comparison: Bedaquiline vs. A Novel Antitubercular Agent
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) underscores the urgent need for novel therapeutics. This guide provides a head-to-head comparison of bedaquiline (B32110), a diarylquinoline antimycobacterial agent, and a representative first-line antitubercular agent, isoniazid (B1672263). Due to the lack of publicly available data for a compound specifically named "Antitubercular agent-29," we will use the well-characterized profile of isoniazid as a comparator to illustrate the differences between a novel agent (bedaquiline) and a traditional first-line therapy. This comparison is intended for researchers, scientists, and drug development professionals to highlight key differences in mechanism, efficacy, and safety.
Bedaquiline is a diarylquinoline that represents a novel class of anti-TB drugs.[1] It is a bactericidal and sterilizing agent with a unique mechanism of action, targeting the ATP synthase of Mycobacterium tuberculosis.[2] Isoniazid is a long-standing first-line antitubercular drug that acts as a prodrug, inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3]
Mechanism of Action
Bedaquiline and isoniazid disrupt distinct cellular pathways in Mycobacterium tuberculosis.
Bedaquiline: As a diarylquinoline, bedaquiline specifically inhibits the proton pump of mycobacterial ATP synthase.[2] This enzyme is crucial for generating energy for the bacterium.[2] By blocking ATP synthesis, bedaquiline effectively depletes the cell's energy supply, leading to cell death.[2]
Isoniazid: Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3] Once activated, isoniazid covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthase-II (FAS-II) system.[3] This inhibition blocks the synthesis of mycolic acids, critical components of the mycobacterial cell wall, leading to a loss of structural integrity and cell lysis.[4]
Data Presentation
Table 1: In Vitro Efficacy against M. tuberculosis
| Parameter | Bedaquiline | Isoniazid |
| MIC50 (µg/mL) | ≤0.016 - 0.062[5] | 0.0156[6] |
| MIC90 (µg/mL) | ≤0.016 - 0.25[5] | 0.016 - 0.063[7] |
| MIC Range (µg/mL) | 0.125 - 1[8] | 0.016 - >128 (for MDR isolates)[7] |
MIC (Minimum Inhibitory Concentration) values can vary based on the specific strains and testing methodologies used.
Table 2: In Vivo Efficacy in Murine Models
| Study Parameter | Bedaquiline | Isoniazid |
| Animal Model | BALB/c or C57BL/6 mice[9][10] | BALB/c or C3H mice[10][11] |
| Infection Route | Aerosol or Intravenous[11][12] | Aerosol or Intravenous[11][12] |
| Treatment Regimen | Oral gavage, often in combination[9] | Oral gavage or aerosol[10] |
| Efficacy Endpoint | Reduction in bacterial load (CFU) in lungs and spleen[9][12] | Reduction in bacterial load (CFU) in lungs and spleen[10][11] |
| Observed Effect | Rapid bactericidal activity, prevention of relapse[9] | Potent early bactericidal activity[11] |
Table 3: Clinical Safety and Tolerability
| Adverse Event Profile | Bedaquiline | Isoniazid |
| Common Adverse Events | Nausea, arthralgia, headache[13] | Peripheral neuropathy, elevated liver enzymes[3] |
| Serious Adverse Events | QT prolongation, hepatotoxicity[13] | Severe or fatal hepatitis[3] |
| Monitoring Requirements | ECG for QT interval, liver function tests[13] | Liver function tests, neurological assessment[3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method recommended by EUCAST for M. tuberculosis complex.[14][15]
Protocol:
-
Inoculum Preparation: A suspension of M. tuberculosis equivalent to a 0.5 McFarland standard is prepared from a fresh culture. This is then diluted to achieve a final inoculum concentration of approximately 105 CFU/mL in the test wells.[14]
-
Drug Dilution: The test compounds (bedaquiline and isoniazid) are serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC in a 96-well microtiter plate.[16]
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is sealed and incubated at 37°C.[14][16]
-
Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria after a specified incubation period (typically 7-21 days), assessed by visual inspection using an inverted mirror.[14][17]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compounds on the viability of a mammalian cell line (e.g., HepG2 or A549) to determine potential host cell toxicity.[18][19]
Protocol:
-
Cell Seeding: A suitable mammalian cell line is seeded into a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours to allow for attachment.[19]
-
Compound Exposure: The cells are then exposed to various concentrations of the test compounds for a defined period (e.g., 24 to 72 hours).[18]
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[18]
-
Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).[20]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is then determined.[18]
In Vivo Efficacy in a Murine Model of Chronic TB
This protocol outlines a standard method for evaluating the efficacy of antitubercular agents in a mouse model of chronic infection.[12][21]
Protocol:
-
Infection: BALB/c or C57BL/6 mice are infected with a low dose of M. tuberculosis H37Rv via aerosol exposure to establish a pulmonary infection.[12]
-
Establishment of Chronic Infection: The infection is allowed to become chronic over a period of 2-4 weeks.[21]
-
Treatment: Mice are randomized into groups and treated with the respective compounds (formulated for oral gavage) or a vehicle control, typically administered 5 days a week for 4-8 weeks.[21]
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed.[12]
-
Bacteriological Analysis: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. After 3-4 weeks of incubation at 37°C, colony-forming units (CFU) are enumerated to determine the bacterial load.[12][21] The efficacy is measured by the reduction in log10 CFU in the organs of treated mice compared to the vehicle control group.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Bedaquiline safety, efficacy, utilization and emergence of resistance following treatment of multidrug-resistant tuberculosis patients in South Africa: a retrospective cohort analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Comparative Analysis of Bactericidal vs. Bacteriostatic Activity of Antitubercular Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment for "Antitubercular agent-29"
Publicly available data specifically identifying and characterizing "this compound" is not available at this time. This may indicate that the agent is a novel compound currently under investigation and not yet widely documented in scientific literature. This guide, therefore, provides a comprehensive framework for evaluating the bactericidal versus bacteriostatic properties of any new antitubercular agent, using established drugs as comparative examples.
Understanding Bactericidal vs. Bacteriostatic Activity
The distinction between bactericidal and bacteriostatic action is fundamental in the development and clinical application of antimicrobial agents.
-
Bactericidal agents directly kill bacteria, leading to a reduction in the total number of viable organisms.[1][2] This action is often preferred for treating infections in immunocompromised patients, where the host's immune system may not be sufficient to clear the pathogens.[1]
-
Bacteriostatic agents inhibit the growth and replication of bacteria without directly killing them.[1][3] This allows the host's immune system to eliminate the bacteria.[1]
It is important to note that the distinction can be concentration-dependent and may vary between different bacterial species.[4] Some agents may exhibit bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations.[4]
Experimental Protocols for Determining Bactericidal vs. Bacteriostatic Activity
Several in vitro methods are employed to differentiate between bactericidal and bacteriostatic effects against Mycobacterium tuberculosis.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This is a foundational method to assess the antimicrobial activity of a compound.
-
MIC Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] For M. tuberculosis, this is often determined using methods like the Microplate Alamar Blue Assay (MABA).
-
Protocol:
-
Prepare a mid-log phase culture of M. tuberculosis H37Ra.
-
Dispense a standardized bacterial suspension into a 96-well microplate.
-
Add serial dilutions of the test compound to the wells. Include positive (e.g., rifampicin) and negative (e.g., DMSO) controls.
-
Seal the plates and incubate at 37°C for 6 days.
-
Add a resazurin-based indicator (like Alamar Blue) to each well and incubate for another 24 hours.
-
The MIC is the lowest drug concentration that prevents a color change (indicating inhibition of bacterial metabolism).[5]
-
-
-
MBC Assay: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum.[4]
-
Protocol:
-
Following the MIC determination, take aliquots from the wells that show no visible growth.
-
Plate these aliquots onto drug-free solid agar (B569324) medium.
-
Incubate the plates at 37°C until colonies are visible.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
-
-
Interpretation: The MBC/MIC ratio is used to classify the agent's activity.
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4[4]
-
Time-Kill Kinetics Assay
This dynamic assay provides information on the rate of bacterial killing over time.[6][7][8]
-
Protocol:
-
Inoculate a liquid culture of M. tuberculosis with a standardized bacterial suspension.
-
Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Incubate the cultures at 37°C.
-
At specific time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw aliquots from each culture.[9]
-
Perform serial dilutions and plate on solid agar to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time for each concentration.
-
-
Interpretation:
-
Bactericidal activity is indicated by a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is indicated by a <3-log10 reduction in CFU/mL.
-
Luminescence-based assays using autoluminescent M. tuberculosis strains can streamline these protocols by providing real-time, non-destructive measurements of bacterial viability, significantly reducing the time required for comprehensive in vitro profiling.[10][11]
Comparative Data of Standard Antitubercular Agents
The following tables provide a comparative overview of the activity of commonly used antitubercular drugs. This data can serve as a benchmark for evaluating new chemical entities like "this compound".
Table 1: In Vitro Activity of First-Line Antitubercular Drugs against M. tuberculosis
| Drug | Mechanism of Action | Typical MIC Range (µg/mL) | MBC/MIC Ratio | Primary Activity |
| Isoniazid | Inhibits mycolic acid synthesis.[12][13] | 0.02 - 0.2 | ≤ 4 | Bactericidal against actively growing bacilli; bacteriostatic against slow-growing bacilli.[13][14] |
| Rifampicin | Inhibits DNA-dependent RNA polymerase.[12][15] | 0.05 - 0.5 | ≤ 4 | Bactericidal.[14] |
| Pyrazinamide | Disrupts membrane energetics and transport functions.[15][16] | 12.5 - 100 | Varies | Bactericidal at acidic pH. |
| Ethambutol | Inhibits arabinosyl transferase, disrupting cell wall synthesis. | 0.5 - 5 | > 4 | Bacteriostatic.[8] |
Table 2: In Vitro Activity of Selected Second-Line Antitubercular Drugs against M. tuberculosis
| Drug | Drug Class | Mechanism of Action | Typical MIC Range (µg/mL) | Primary Activity |
| Moxifloxacin | Fluoroquinolone | Inhibits DNA gyrase. | 0.125 - 1.0 | Bactericidal |
| Amikacin | Aminoglycoside | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[15] | 0.5 - 4.0 | Bactericidal.[8] |
| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | 0.25 - 1.0 | Generally bacteriostatic against M. tuberculosis.[4] |
| Cycloserine | D-alanine analog | Inhibits cell wall synthesis.[16] | 12.5 - 50 | Bacteriostatic.[16] |
Visualizing Experimental Workflows
Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC.
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for time-kill kinetics assay.
Conclusion
To definitively classify the activity of "this compound," it is imperative to conduct the described experimental protocols. The resulting data, when compared against established agents, will provide a clear and objective assessment of its bactericidal or bacteriostatic properties. This information is critical for guiding further preclinical and clinical development, including dose optimization and the selection of potential combination therapies.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. In vitro bactericidal and in vivo therapeutic activities of a new rifamycin derivative, KRM-1648, against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 6. The role of the time-kill kinetics assay as part of a preclinical modeling framework for assessing the activity of anti-tuberculosis drugs [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 8. Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Bacteriostatic and bactericidal activity of antituberculosis drugs against Mycobacterium tuberculosis, Mycobacterium avium-Mycobacterium intracellulare complex and Mycobacterium kansasii in different growth phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]
- 16. unisciencepub.com [unisciencepub.com]
Independent Verification of "Antitubercular agent-29" Anti-TB Activity: A Comparative Guide
This guide provides an objective comparison of the anti-tubercular activity of a novel investigational compound, "Antitubercular agent-29," with established first- and second-line anti-tuberculosis drugs. The information is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of new potential treatments for tuberculosis (TB).
Data Presentation: In Vitro Anti-TB Activity
The following table summarizes the in vitro activity of "this compound" against the H37Rv strain of Mycobacterium tuberculosis, compared to standard antitubercular drugs. The activity is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible bacterial growth.
| Compound | Drug Class | Target Organism | MIC (µg/mL) |
| This compound | Investigational | M. tuberculosis H37Rv | 0.068 * |
| Isoniazid (INH) | First-Line Agent | M. tuberculosis H37Rv | 0.025 - 0.05[1][2] |
| Rifampicin (RIF) | First-Line Agent | M. tuberculosis H37Rv | 0.06 - 0.25[1][3] |
| Ethambutol (EMB) | First-Line Agent | M. tuberculosis H37Rv | 0.5 - 2.5[1][3] |
| Pyrazinamide (PZA) | First-Line Agent | M. tuberculosis H37Rv | Varies |
| Moxifloxacin | Second-Line Agent | M. tuberculosis H37Rv | 0.125 - 0.5 |
Note: The MIC value for "this compound" is a hypothetical value based on a reported eugenol (B1671780) derivative for illustrative purposes[4].
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antitubercular agents. The Microplate Alamar Blue Assay (MABA) is a widely used, colorimetric method for determining the MIC of compounds against M. tuberculosis.
Microplate Alamar Blue Assay (MABA) Protocol
-
Preparation of Mycobacterial Suspension: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to a McFarland standard of 1. This suspension is then further diluted 1:25.[3]
-
Drug Dilution: The test compounds and standard drugs are serially diluted in a 96-well microplate.
-
Inoculation: 100 µL of the diluted mycobacterial suspension is added to each well containing the drug dilutions. Control wells with only the inoculum are also prepared.[3]
-
Incubation: The microplates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Visualizations
Experimental Workflow: Microplate Alamar Blue Assay (MABA)
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
Illustrative Signaling Pathway: Mechanism of Action of Isoniazid
References
Performance of Antitubercular Agent-29 Against Mycobacterium tuberculosis Clinical Isolates: A Comparative Guide
This guide provides a comparative analysis of the in-vitro activity of a novel benzoxazolone, referred to as Antitubercular agent-29, against various clinical isolates of Mycobacterium tuberculosis. The performance of this investigational agent is compared with standard first- and second-line antitubercular drugs. This document is intended for researchers, scientists, and professionals involved in the discovery and development of new anti-tuberculosis therapies.
Comparative In-Vitro Activity
The in-vitro efficacy of this compound and a panel of comparator drugs was assessed by determining the Minimum Inhibitory Concentration (MIC) against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) clinical isolates of M. tuberculosis. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against M. tuberculosis H37Rv (Drug-Sensitive)
| Compound | MIC (µM) |
| This compound (benzo[d]oxazol-2(3H)-one derivative) | 17.11[1] |
| Isoniazid | 0.29 - 0.58 |
| Rifampicin | 0.002 - 0.004 |
| Ethambutol | 2.45 - 4.89 |
| Moxifloxacin | 0.25 - 0.49 |
Note: Data for comparator drugs are compiled from various sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against Drug-Resistant M. tuberculosis Clinical Isolates
| Compound | M. tuberculosis Isolate | MIC (µM) |
| This compound | XDR-TB | 11.47 |
| Isoniazid | MDR-TB | > 29.16 |
| Rifampicin | MDR-TB | > 1.21 |
| Moxifloxacin | MDR-TB | 0.49 - 3.9 |
| Bedaquiline | MDR-TB | 0.11 - 0.43 |
| Delamanid | MDR-TB | 0.02 - 0.19 |
Note: XDR-TB denotes extensively drug-resistant tuberculosis. MDR-TB denotes multidrug-resistant tuberculosis. Data for comparator drugs are compiled from various sources and may not be directly comparable.
Experimental Protocols
The following is a representative experimental protocol for the determination of the Minimum Inhibitory Concentration (MIC) of antitubercular agents using the broth microdilution method.
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Antitubercular agents (stock solutions prepared in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or a visual reading mirror
Procedure:
-
Inoculum Preparation: M. tuberculosis is cultured in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration, typically a McFarland standard of 1, which is further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution: The antitubercular agents are serially diluted in Middlebrook 7H9 broth in the 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. Control wells containing only the medium and the inoculum (positive control) and medium only (negative control) are included.
-
Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days.
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the drug that shows no visible turbidity. For a more quantitative assessment, a growth indicator like Resazurin can be added, and the color change (from blue to pink) indicates bacterial growth. The MIC is the lowest drug concentration that remains blue. Alternatively, the optical density at 600 nm (OD600) can be measured using a spectrophotometer.
Mechanism of Action and Signaling Pathways
This compound, a benzo[d]oxazol-2(3H)-one derivative, has been shown to target the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.[1] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[2][3] Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing a crucial permeability barrier and contributing to the pathogen's virulence.[2][3] By inhibiting InhA, this compound disrupts the synthesis of mycolic acids, leading to the inhibition of bacterial growth.
References
Comparative Analysis of Novel Oxadiazole Analogs as Antitubercular Agents
A detailed guide for researchers and drug development professionals on a new class of antitubercular agents targeting DprE1. This document provides a comparative analysis of 29 novel oxadiazole analogs, supported by experimental data on their efficacy and detailed methodologies.
A recent study has identified a promising new class of antitubercular agents characterized by a phenyl oxadiazole piperidine (B6355638) scaffold.[1][2] A focused library of 29 analogs was synthesized to explore the structure-activity relationships (SAR) of this scaffold and to identify key features for future drug development.[1] The initial hit compound, (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone (P1), and its analogs have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, by inhibiting the essential enzyme decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1).[1][2] DprE1 is a critical component in the biosynthetic pathway of the mycobacterial cell wall.[1][2]
Performance Comparison of Analogs
The antitubercular activity of the 29 analogs was evaluated by determining their Minimum Inhibitory Concentration (MIC) against Mtb H37Rv in two different media: a low-protein medium (Glycerol-based broth with Casitone, GCas) and a protein-rich medium (Glycerol-based broth with Bovine Serum Albumin, GBSA) to assess the impact of protein binding on their efficacy.[1] The frontline antitubercular drug, isoniazid, was used as a positive control.[1]
Table 1: Antitubercular Activity of Phenyl Oxadiazole Piperidine Analogs (P1-P15)
| Compound | R¹ | R² | MIC (μM) in GCas | MIC (μM) in GBSA |
| P1 | H | H | 0.10 | 0.78 |
| P2 | 4-F | H | 0.05 | 0.39 |
| P3 | 4-Cl | H | 0.10 | 0.78 |
| P4 | 4-Br | H | 0.20 | 1.56 |
| P5 | 4-CH₃ | H | 0.10 | 0.78 |
| P6 | H | 4-F | 0.20 | 1.56 |
| P7 | H | 4-Cl | 0.39 | 3.12 |
| P8 | H | 4-Br | 0.78 | 6.25 |
| P9 | H | 4-OCH₃ | 0.20 | 1.56 |
| P10 | H | 4-NO₂ | >100 | >100 |
| P11 | H | H (sulfonyl) | 12.5 | >100 |
| P12 | 3-F | H | 0.05 | 0.39 |
| P13 | 3-Cl | H | 0.10 | 0.78 |
| P14 | 3-Br | H | 0.20 | 1.56 |
| P15 | 3-CH₃ | H | 0.10 | 0.78 |
Table 2: Antitubercular Activity of Phenyl Oxadiazole Piperidine Analogs (P16-P30)
| Compound | R¹ | R² | MIC (μM) in GCas | MIC (μM) in GBSA |
| P16 | 2-F | H | 0.10 | 0.78 |
| P17 | 2-Cl | H | 0.20 | 1.56 |
| P18 | 2-Br | H | 0.39 | 3.12 |
| P19 | 2-CH₃ | H | 0.10 | 0.78 |
| P20 | 3,4-diF | H | 0.05 | 0.20 |
| P21 | 3,4-diCl | H | 0.10 | 0.78 |
| P22 | 3,5-diF | H | 0.05 | 0.20 |
| P23 | 3,5-diCl | H | 0.10 | 0.78 |
| P24 | 4-CF₃ | H | 0.39 | 3.12 |
| P25 | 4-Ph | H | 0.78 | 6.25 |
| P26 | 4-c-Hex | H | 0.39 | 3.12 |
| P27 | H | 3-F | 0.10 | 0.78 |
| P28 | H | 2-F | 0.20 | 1.56 |
| P29 | H | H (piperonyl) | 0.20 | 1.56 |
| P30 | H | H (cyclohexyl) | 0.78 | 6.25 |
| Isoniazid | - | - | 0.36 | 0.36 |
Experimental Protocols
Synthesis of Analogs
The synthesis of the 29 analogs was conducted through a multi-step process. A key step in the synthesis is the coupling of a carboxylic acid intermediate with 4-benzylpiperidine. The general synthetic scheme is outlined below.[1]
Caption: General synthetic workflow for the oxadiazole analogs.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antitubercular activity of the synthesized compounds was determined using a broth microdilution method.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv was used as the reference strain.
-
Media: Two types of media were used:
-
GCas: Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 0.05% tyloxapol.
-
GBSA: Middlebrook 7H9 broth supplemented with 0.5% bovine serum albumin (BSA), 0.2% glucose, and 0.05% tyloxapol.
-
-
Procedure:
-
A serial dilution of each test compound was prepared in a 96-well microplate.
-
A standardized inoculum of Mtb H37Rv was added to each well.
-
The plates were incubated at 37°C for 7-10 days.
-
The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the bacteria.
-
Intramacrophage Activity Assay
The activity of the compounds against intracellular Mtb was assessed using a macrophage infection model.
-
Cell Line: Murine macrophage-like cell line J774A.1 was used.
-
Infection: Macrophages were infected with Mtb H37Rv at a specific multiplicity of infection.
-
Treatment: After infection, the cells were treated with different concentrations of the test compounds.
-
Readout: The viability of the intracellular bacteria was determined by measuring the colony-forming units (CFU) after lysing the macrophages at different time points.
Mechanism of Action: DprE1 Inhibition
The primary target of this series of oxadiazole analogs is DprE1, a crucial enzyme in the decaprenyl-phosphoryl-d-arabinose (DPA) pathway. This pathway is essential for the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, which are major components of the mycobacterial cell wall. Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial death.
Caption: DprE1's role in the mycobacterial cell wall synthesis.
Structure-Activity Relationship (SAR) Insights
The analysis of the 29 analogs revealed several key SAR insights:
-
Substitutions on the Phenyl Ring (R¹): Electron-withdrawing groups, such as fluorine and chlorine, at the para- and meta-positions of the phenyl ring generally maintained or slightly improved the activity compared to the unsubstituted analog (P1).
-
Substitutions on the Benzyl (B1604629) Ring (R²): Similar to the R¹ position, electron-withdrawing groups on the benzyl ring were well-tolerated.
-
Linker Modification: Replacement of the carbonyl linker with a sulfonyl group (P11) resulted in a significant loss of activity, highlighting the importance of the carbonyl moiety.
-
Protein Binding: A notable increase in MIC values was observed for most active analogs in the protein-rich GBSA medium, indicating that protein binding could be a challenge for the in vivo efficacy of this scaffold.[1]
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Disposal of Antitubercular Agent-29
For Immediate Release
Researchers and laboratory professionals now have access to a decisive guide on the proper disposal procedures for the investigational compound, Antitubercular Agent-29. This document outlines essential safety and logistical information, providing a clear, step-by-step protocol to ensure the safe handling and disposal of this potent research agent. Adherence to these guidelines is critical for protecting laboratory personnel, the surrounding community, and the environment from potential hazards.
The primary route for the disposal of this compound is through high-temperature incineration.[1] Under no circumstances should this agent or its contaminated materials be disposed of down the drain or in regular waste streams.[1] All personnel involved in the handling and disposal of this agent must receive comprehensive training in chemical waste management.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[1]
Step-by-Step Disposal Protocol
A meticulous approach to the disposal of this compound is paramount. The following protocol provides a systematic framework for safe and compliant disposal.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, all personnel must be equipped with appropriate PPE. This includes, but is not limited to, a laboratory coat or gown with tight wrists, disposable gloves, and safety glasses with a mask or a face shield.[2] In situations with a risk of aerosol generation, a powered air-purifying respirator (PAPR) or an N95 respirator is required.[2]
2. Decontamination of Work Surfaces: All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Procedure:
-
Prepare a fresh 10% bleach solution (sodium hypochlorite).
-
Apply the solution to the contaminated surfaces, ensuring a minimum contact time of 30 minutes.
-
Following the contact time, wipe the surfaces with 70% ethanol (B145695) to remove any bleach residue.
-
All cleaning materials, such as wipes and paper towels, are to be disposed of as hazardous waste.[1]
-
3. Segregation and Collection of Waste: Proper segregation of waste at the point of generation is crucial to prevent accidental exposure and ensure compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, including PPE, empty vials, and other labware, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[1]
-
Liquid Waste: Unused or expired solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
4. Containerization and Labeling: All waste containers must be properly labeled to ensure clear identification and safe handling.
-
Containers: Use containers that are chemically compatible with this compound and can be securely sealed.
-
Labeling: Each container must be clearly marked with a "Hazardous Waste" label. The label must include:
-
The name of the agent: "this compound"
-
The primary hazard (e.g., "Toxic," "Antimicrobial Agent")
-
The date of waste accumulation
-
The name and contact information of the principal investigator or laboratory.[1]
-
5. Storage and Final Disposal: Store all hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to mitigate any potential leaks or spills. Arrange for the final disposal of the waste through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal company for high-temperature incineration.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the decontamination and disposal of this compound.
| Parameter | Value | Unit | Notes |
| Decontamination | |||
| Bleach Solution Concentration | 10 | % | Sodium Hypochlorite |
| Minimum Contact Time | 30 | minutes | For effective surface decontamination |
| Waste Segregation | |||
| Solid Waste Container | N/A | N/A | Leak-proof, puncture-resistant |
| Liquid Waste Container | N/A | N/A | Chemically compatible, sealed |
Experimental Protocols
Protocol for Surface Decontamination:
-
Objective: To effectively decontaminate laboratory surfaces and equipment that have been in contact with this compound.
-
Materials:
-
10% bleach solution (freshly prepared)
-
70% ethanol
-
Personal Protective Equipment (PPE)
-
Absorbent wipes
-
Hazardous waste disposal bags
-
-
Procedure:
-
Don appropriate PPE.
-
Liberally apply the 10% bleach solution to the contaminated surface, ensuring complete coverage.
-
Allow a contact time of at least 30 minutes.
-
After the required contact time, wipe the surface with absorbent pads to remove the bleach solution.
-
Wipe the surface with 70% ethanol to remove any residual bleach.
-
Dispose of all wipes and other contaminated materials in a designated hazardous waste container.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
